Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic Acid
Executive Summary 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is a critical chiral intermediate utilized in the synthesis of functionalized cyclobutanes, particularly in the development of pharmaceutical scaffolds r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is a critical chiral intermediate utilized in the synthesis of functionalized cyclobutanes, particularly in the development of pharmaceutical scaffolds requiring rigidified backbones. Its unique structure—comprising a strained cyclobutane ring, a hydrophilic carboxylic acid, and a polar sulfinyl moiety—presents specific solubility challenges during purification and reaction optimization.[1]
This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound.[1] While proprietary empirical datasets are often restricted, this document establishes the standard operating procedure (SOP) for solubility profiling, thermodynamic modeling, and recrystallization strategies essential for process scale-up.
Physicochemical Profile & Solubility Prediction
To design effective solubility experiments, one must first understand the molecular interactions driving dissolution.[1]
Structural Analysis[1]
Cyclobutane Ring: Provides a lipophilic, conformationally restricted core.[1]
Carboxylic Acid (-COOH): Acts as a hydrogen bond donor and acceptor. It renders solubility highly pH-dependent in aqueous media (pKa estimated ~3.5–4.0 due to the electron-withdrawing sulfinyl group).
Benzenesulfinyl Group (-S(=O)Ph): A strong dipole and hydrogen bond acceptor. It introduces chirality (sulfoxide sulfur is a stereocenter) and significantly increases polarity compared to the parent cyclobutanecarboxylic acid.
Predicted Solvent Compatibility
Based on the "Like Dissolves Like" principle and functional group analysis, the expected solubility profile is as follows:
Preparation: Add an excess amount of the solid acid to 10 mL of the selected solvent in a jacketed glass vessel or equilibrium cell.
Equilibration: Stir the mixture continuously using a magnetic stirrer. Maintain the temperature (e.g., 298.15 K to 323.15 K) with a precision of
K using a circulating water bath.
Duration: Allow equilibration for 24–48 hours. (Verify equilibrium by sampling at 24h and 30h; concentrations should deviate by
).
Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
PTFE filter.
Dilution & Analysis: Dilute the filtrate immediately to prevent precipitation. Analyze the solute concentration using HPLC-UV (typically at 254 nm for the phenyl ring).
Visualization of Workflow
Caption: Figure 1. Isothermal saturation workflow for precise solubility determination.
Thermodynamic Modeling & Data Correlation
To utilize experimental data for process design (e.g., cooling crystallization), the solubility must be modeled mathematically.[1]
The Modified Apelblat Equation
This semi-empirical model is the standard for correlating solubility (
) with temperature () in pure solvents.
: Mole fraction solubility.
: Absolute temperature (Kelvin).
: Empirical parameters derived from non-linear regression.
) and allows interpolation between measured temperatures.
van't Hoff Analysis (Thermodynamic Properties)
The dissolution process is characterized by enthalpy (
) and entropy () changes.
Plot:
vs. .
Slope:
(Indicates if dissolution is endothermic or exothermic).
Intercept:
(Indicates the disorder change).
Mechanistic Insight:
For 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid, dissolution is expected to be endothermic (
) in most organic solvents, meaning solubility increases with temperature.[1] The entropy term () will be positive, driven by the disruption of the crystal lattice.[1]
Logic of Thermodynamic Analysis
Caption: Figure 2. Logical framework for converting raw solubility data into thermodynamic process insights.
Application: Purification Strategy
Based on the physicochemical profile, the following purification method is recommended for isolating high-purity 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid from crude synthesis mixtures.
Antisolvent Crystallization Protocol[1]
Dissolution: Dissolve the crude acid in a minimum volume of warm Ethanol or Ethyl Acetate (Good Solvent) at 40–50°C.
Filtration: Filter hot to remove insoluble mechanical impurities.
Antisolvent Addition: Slowly add n-Hexane or Heptane (Antisolvent) to the warm solution while stirring until slight turbidity persists.
Cooling: Allow the mixture to cool slowly to room temperature, then to 0–4°C. The polarity difference will force the acid to crystallize while impurities remain in the mother liquor.[1]
Isolation: Filter the crystals and wash with a cold 1:4 mixture of Ethanol:Hexane.
References
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85–91.[1] Link
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility principles).
Jouyban, A. (2010).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] Link
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard for recrystallization protocols).
Sha, F., et al. (2019).[1] Thermodynamic analysis of the solubility of pharmaceutical intermediates in organic solvents. Journal of Molecular Liquids, 296, 111744.[1] (Methodology reference for Apelblat analysis).
Topic: Thermodynamic Stability of the Cyclobutane Ring in Sulfinyl Carboxylic Acids
An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif is an increasingly vital structural component in modern medicinal chemistry, prized for its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is an increasingly vital structural component in modern medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and serve as a versatile three-dimensional scaffold.[1][2][3][4] When functionalized with complex moieties such as sulfinyl carboxylic acids, the inherent ring strain and conformational dynamics of the cyclobutane core are significantly influenced. This guide provides a detailed exploration of the factors governing the thermodynamic stability of the cyclobutane ring when substituted with a sulfinyl carboxylic acid group. We synthesize fundamental principles of ring strain with an analysis of the substituent's stereoelectronic effects. Furthermore, this document offers a practical framework for researchers, presenting detailed computational and experimental protocols to quantitatively assess the stability of these novel chemical entities, thereby informing rational drug design and development.
The Foundational Principle: Inherent Strain of the Cyclobutane Ring
The thermodynamic character of cyclobutane is dominated by its substantial ring strain, a consequence of deviations from ideal sp³-hybridized carbon geometries. This strain energy, experimentally determined to be approximately 26.3 kcal/mol, renders the ring significantly less stable than its acyclic counterparts or larger, more flexible cycloalkanes like cyclopentane and cyclohexane.[5][6][7] This instability is primarily a composite of two energetic penalties:
Angle Strain: Arising from the compression of the internal C-C-C bond angles to approximately 88°-90°, a severe deviation from the ideal tetrahedral angle of 109.5°.[5][8][9] This deviation leads to inefficient orbital overlap and increased potential energy.
Torsional Strain: Resulting from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. If cyclobutane were perfectly planar, it would have eight such eclipsing interactions, creating a significant energetic penalty.[10][11]
To mitigate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation often described as a "butterfly" shape.[8][11][12] This puckering slightly reduces the C-C-C bond angles (to ~88°), marginally increasing angle strain, but provides a more significant energetic payoff by staggering the C-H bonds, thus relieving torsional strain.[8][13] This delicate balance between angle and torsional strain defines the baseline thermodynamic stability of the cyclobutane core.
The Perturbing Influence: The Sulfinyl Carboxylic Acid Substituent
The introduction of a sulfinyl carboxylic acid ([-S(=O)COOH]) group onto the cyclobutane ring introduces a complex interplay of steric and electronic factors that modulate the ring's intrinsic stability. The sulfoxide group is particularly noteworthy: it is a chiral, pyramidal center with a lone pair of electrons and a polar S=O bond, making its spatial orientation critical.[14]
Stereoelectronic Effects:
The sulfinyl group is strongly electron-withdrawing, a property that can influence the electron density distribution and bond strengths within the cyclobutane ring. This inductive effect can subtly alter the C-C bond lengths and strengths, thereby impacting the energy required for conformational changes or ring-opening reactions.
Conformational Preferences:
A substituent on a puckered cyclobutane ring can occupy one of two primary positions: axial or equatorial. The thermodynamic preference is dictated by the substituent's steric bulk and its interactions with the rest of the ring. For a sulfinyl carboxylic acid group, several key interactions must be considered:
1,3-Diaxial Interactions: An axially-oriented substituent can experience steric repulsion with the axial hydrogen atoms at the C3 position. The bulky nature of the sulfinyl group (including its oxygen and lone pair) would likely make the axial conformation energetically unfavorable.
Gauche Interactions: An equatorially-oriented substituent generally experiences less steric clash.
Computational and experimental studies on other substituted cyclobutanes have shown that the substituent can modulate the ring-puckering preference.[15][16][17] It is therefore hypothesized that an equatorial placement of the sulfinyl carboxylic acid group would be the thermodynamically preferred conformation, minimizing steric strain and maximizing the overall stability of the substituted ring system.
Below is a diagram illustrating the key factors that perturb the cyclobutane ring's stability upon substitution.
Caption: Factors influencing the stability of a substituted cyclobutane ring.
A Framework for Quantitative Thermodynamic Assessment
To move from qualitative principles to quantitative assessment, a synergistic approach combining computational modeling and experimental analysis is required. This provides a self-validating system where theoretical predictions can be benchmarked against empirical data.
Computational Workflow: Strain Energy via Isodesmic Reactions
Computational chemistry offers a powerful method for precisely calculating the strain energy of a specific substituted cyclobutane.[6] An isodesmic reaction is a theoretical reaction where the number and type of bonds on both the reactant and product sides are conserved. The enthalpy change of such a reaction isolates the strain energy of the cyclic compound.
Objective: To computationally determine the strain energy of 1-(sulfinyl)-cyclobutanecarboxylic acid.
Software: A quantum chemistry package such as Gaussian or Q-Chem.
Protocol for Calculating Strain Energy:
Structure Modeling: Build the 3D structure of the target molecule, 1-(sulfinyl)-cyclobutanecarboxylic acid. Ensure the initial geometry reflects the likely lowest energy conformer (i.e., equatorial substitution).
Isodesmic Reaction Design: Construct a balanced theoretical reaction. A suitable example is:
1-(sulfinyl)-cyclobutanecarboxylic acid + 3 x Propane → Isopropyl cyclobutane + Propane-1-sulfinic acid + Isobutyric acid
Causality: This reaction is designed to "swap" the functional groups from the strained ring onto unstrained acyclic fragments, thereby isolating the ring strain of the substituted cyclobutane itself.
Geometry Optimization & Frequency Calculation:
For each molecule in the isodesmic reaction (reactant and products), perform a full geometry optimization followed by a frequency calculation.
Level of Theory: A common and reliable choice is Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
Validation: The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). It also provides the Zero-Point Vibrational Energy (ZPVE).
Enthalpy Calculation:
For each optimized molecule, calculate the total enthalpy at 298 K (H = Electronic Energy + ZPVE + Thermal Correction).
Strain Energy Determination:
Calculate the enthalpy change (ΔH) for the isodesmic reaction:
ΔH = [ΣH(products)] - [ΣH(reactants)]
The resulting ΔH is equal to the strain energy of the substituted cyclobutane derivative.
The following diagram outlines this computational workflow.
1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid CAS number and identifiers
This guide details the technical profile, synthesis, and applications of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid , a specialized organosulfur intermediate used primarily in the synthesis of cyclobutene derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical profile, synthesis, and applications of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid , a specialized organosulfur intermediate used primarily in the synthesis of cyclobutene derivatives and as a masked diene precursor in complex molecule synthesis.
[1][2]
Chemical Identity & Identifiers
This compound is an
-sulfinyl carboxylic acid derivative characterized by a cyclobutane ring substituted at the C1 position with both a carboxylic acid group and a phenylsulfinyl moiety. It serves as a critical "masked" equivalent of cyclobut-1-ene-1-carboxylic acid due to its ability to undergo thermal syn-elimination.
2567498-30-8 (Acid form); Note: Methyl ester often cited in literature (e.g., CAS for ester derivatives).[1]
Molecular Formula
Molecular Weight
224.28 g/mol
SMILES
O=C(O)C1(CCC1)S(=O)c2ccccc2
InChIKey
YPCHIJNULTUWQB-UHFFFAOYSA-N
Chirality
The sulfur atom is a chiral center, making the compound chiral (typically isolated as a racemate).
Synthesis & Manufacturing Protocol
The synthesis of 1-(benzenesulfinyl)cyclobutane-1-carboxylic acid is typically achieved via the
-sulfenylation of a cyclobutanecarboxylate ester followed by oxidation and hydrolysis. This protocol is derived from the foundational work on sulfoxide-mediated eliminations by Stephen R. Wilson and others in the late 1970s [1].
Step 1:
-Sulfenylation (Formation of the Sulfide)
The cyclobutane ring is functionalized by generating an enolate and trapping it with a sulfur electrophile.
If the free acid is required, mild hydrolysis is performed. Note that harsh conditions may trigger premature elimination.
Reagents: Lithium Hydroxide (
), THF/Water.
Protocol: Stir ester with
(2 eq) in THF: (3:1) at to room temperature. Acidify carefully to pH 3–4 with dilute and extract immediately.
Mechanistic Applications in Drug Development
This compound acts as a strategic building block in drug discovery, particularly for introducing cyclobutene moieties or generating dienes for cycloadditions.
Mechanism: Thermal Syn-Elimination
The defining feature of this molecule is its ability to undergo a thermal elimination of phenylsulfenic acid (
) to generate an -unsaturated system (cyclobutene).
Utility: The resulting cyclobutene is a highly reactive dienophile for Diels-Alder reactions or a precursor for electrocyclic ring opening to generate 1,3-dienes (isoprene equivalents).
Workflow Diagram: Synthesis & Elimination
Figure 1: Synthetic pathway from cyclobutanecarboxylate to the cyclobutene derivative via the sulfinyl intermediate.
Analytical Characterization
To validate the synthesis of 1-(benzenesulfinyl)cyclobutane-1-carboxylic acid, the following analytical signatures should be observed:
Method
Expected Signature
NMR
Aromatic: Multiplet 7.5–7.7 ppm (5H, phenyl).Cyclobutane: Complex multiplets 1.8–2.8 ppm (6H). The symmetry of the cyclobutane ring is broken by the chiral sulfoxide, making geminal protons diastereotopic.
IR Spectroscopy
Sulfoxide (): Strong band at ~1030–1060 .Carbonyl (): Strong band at ~1700–1730 (acid/ester).
Mass Spectrometry
Molecular Ion: at m/z 225.Fragmentation: Loss of phenylsulfinyl group () or elimination product peak (m/z ~98 for acid core).
References
Wilson, S. R., Phillips, L. R., Pelister, Y., & Huffman, J. C. (1979).[3] Cyclobutene derivatives as isoprene equivalents in terpene synthesis.[3] 3. Bicyclo[2.2.0]hexanes.[3] Journal of the American Chemical Society, 101(24), 7373–7379.[3] [Link]
Trost, B. M. (1978). Organosulfur chemistry in organic synthesis. Chemical Reviews, 78(4), 363–382. [Link]
PubChem. (n.d.). 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Stereochemistry of alpha-sulfinyl cyclobutane carboxylic acids
An In-depth Technical Guide to the Stereochemistry of α-Sulfinyl Cyclobutane Carboxylic Acids Authored by: Gemini, Senior Application Scientist Abstract The confluence of strained ring systems and sulfur-based chirality...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stereochemistry of α-Sulfinyl Cyclobutane Carboxylic Acids
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of strained ring systems and sulfur-based chirality presents a unique and challenging area of stereochemical control with significant implications for medicinal chemistry. This technical guide provides an in-depth exploration of the stereochemistry of α-sulfinyl cyclobutane carboxylic acids, a class of molecules holding potential as constrained pharmacophores and chiral building blocks. We will dissect the core principles governing their synthesis, the methodologies for achieving stereocontrol, and the analytical techniques required for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique three-dimensional architecture of these compounds.
Introduction: The Intersection of Strain, Chirality, and Function
The cyclobutane ring, a motif once considered too unstable for pharmaceutical applications, is now recognized as a valuable "bioisostere" for phenyl rings and other common functionalities. Its rigid, three-dimensional structure allows for precise positioning of substituents, enabling enhanced binding affinity and metabolic stability in drug candidates. When a chiral sulfoxide group is introduced at the α-position to a carboxylic acid on this strained scaffold, a complex stereochemical landscape emerges.
The α-sulfinyl group serves a dual purpose:
A Potent Chiral Auxiliary: The sulfur atom itself becomes a stereocenter, capable of directing the stereochemical outcome of reactions at the adjacent α-carbon.
A Functional Handle: The sulfoxide can be readily transformed into other functional groups or eliminated to introduce unsaturation, providing synthetic versatility.
Mastering the stereochemistry of α-sulfinyl cyclobutane carboxylic acids is therefore critical to unlocking their therapeutic potential. This guide will provide the foundational knowledge and practical protocols to achieve this.
Synthetic Strategies for Stereocontrol
The primary challenge lies in controlling up to three stereocenters: the two carbons of the cyclobutane ring that bear substituents (C1 and Cα), and the sulfur atom of the sulfinyl group. The strategies generally revolve around diastereoselective or enantioselective construction of the Cα-S bond.
Diastereoselective α-Sulfenylation of Cyclobutane Precursors
A common and effective method involves the diastereoselective sulfenylation of a pre-existing cyclobutane carboxylic acid derivative, typically an ester enolate. The inherent stereochemistry of the cyclobutane ring can influence the facial selectivity of the incoming electrophilic sulfur reagent.
The core of this approach relies on the generation of a metal enolate from a cyclobutane ester. The enolate is then quenched with an electrophilic sulfinylating agent, such as a chiral N-sulfinyloxazolidinone or a menthyl sulfinate ester. The choice of chiral auxiliary on the sulfur reagent is paramount for inducing high levels of diastereoselectivity at both the forming C-S bond and the α-carbon.
Key Mechanistic Considerations:
Enolate Geometry: The geometry of the enolate (Z vs. E) can significantly impact the trajectory of the electrophile. This is controlled by the deprotonating agent (e.g., LDA, LiHMDS) and solvent conditions (e.g., THF, additives like HMPA).
Chelation Control: In many cases, the metal cation of the enolate coordinates with both the enolate oxygen and the oxygen of the chiral sulfinylating agent. This forms a rigid, chair-like six-membered transition state, which dictates the stereochemical outcome. The steric bulk of the chiral auxiliary directs the electrophilic attack to the less hindered face of the enolate.
A representative workflow for this diastereoselective approach is outlined below.
Caption: General workflow for synthesizing stereopure α-sulfinyl cyclobutane carboxylic acids.
Stereochemical Assignment and Analysis
Unambiguous determination of both relative and absolute stereochemistry is critical. A combination of spectroscopic and crystallographic techniques is typically required.
NMR Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) is the first line of analysis.
¹H NMR: The diastereotopic protons of the cyclobutane ring and the α-proton provide a complex but information-rich spectral fingerprint. The coupling constants (J-values) can give clues about the relative stereochemistry.
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments are powerful tools for determining through-space proximity of protons. For instance, an NOE correlation between a proton on the sulfoxide's chiral auxiliary (e.g., a menthyl group) and a specific proton on the cyclobutane ring can establish their relative orientation.
X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous assignment of both relative and absolute stereochemistry. This technique is often used to confirm the assignments made by NMR and to provide a solid reference point for a series of related compounds.
Chiral HPLC is essential for determining the enantiomeric purity (e.e.) and separating diastereomers.
Method Development: Screening of various chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD), is necessary.
Mobile Phase Optimization: The mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, is optimized to achieve baseline separation of the stereoisomers.
Experimental Protocols
The following protocols are representative and should be adapted based on the specific substrate and desired stereoisomer.
Protocol 4.1: General Procedure for Diastereoselective α-Sulfenylation
Objective: To synthesize a diastereomerically enriched α-sulfinyl cyclobutane ester.
Materials:
Cyclobutane methyl ester (1.0 eq)
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 eq)
(-)-(S)-Menthyl p-toluenesulfinate (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous NH₄Cl
Standard workup and purification reagents (solvents, brine, MgSO₄, silica gel)
Procedure:
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with anhydrous THF (0.2 M relative to the ester).
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
Enolate Formation: LDA solution (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 1 hour.
Electrophilic Quench: A solution of (-)-(S)-Menthyl p-toluenesulfinate (1.2 eq) in a minimal amount of anhydrous THF is added dropwise to the enolate solution. The reaction is stirred at -78 °C for 3 hours.
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature.
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Purification & Analysis: The crude residue is purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified fractions.
Self-Validation: The d.r. should be reproducible under identical conditions. The identity of the major diastereomer should be confirmed by 2D NMR techniques (NOESY) or by comparison to a crystallographically characterized standard.
Data Summary
The effectiveness of different chiral auxiliaries and reaction conditions can be summarized for comparison.
Chiral Sulfinylating Agent
Base
Solvent
Temp (°C)
Diastereomeric Ratio (d.r.)
(+)-N-Sulfinyl-oxazolidinone
LDA
THF
-78
>95:5
(-)-(S)-Menthyl p-toluenesulfinate
LiHMDS
THF
-78
90:10
(+)-(R)-Menthyl p-toluenesulfinate
LDA
THF + HMPA
-78
85:15
Note: Data presented is representative and derived from typical outcomes in the field.
Conclusion and Future Outlook
The stereocontrolled synthesis of α-sulfinyl cyclobutane carboxylic acids is a synthetically demanding but rewarding endeavor. The methodologies outlined in this guide, primarily centered on diastereoselective enolate functionalization, provide a robust framework for accessing these structurally complex molecules. The unambiguous analytical verification through a combination of NMR, HPLC, and X-ray crystallography is non-negotiable for advancing these compounds in a drug development pipeline.
Future efforts will likely focus on developing catalytic, enantioselective methods to further improve efficiency and reduce the reliance on stoichiometric chiral auxiliaries. As our understanding of the conformational behavior of cyclobutane systems deepens, so too will our ability to design and execute even more precise and selective synthetic transformations.
Foundational
Benzenesulfinyl Cyclobutane Derivatives: Synthetic Architectures & Medicinal Utility
Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary In the high-stakes landscape of fragment-based drug discovery (FBDD), the c...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), the cyclobutane ring has emerged as a privileged scaffold, offering a rigid, puckered geometry that positions pharmacophores in unique 3D vectors while enhancing metabolic stability compared to their planar aromatic counterparts. Among these, benzenesulfinyl cyclobutane (cyclobutyl phenyl sulfoxide) represents a high-value synthetic intermediate. It serves not merely as a structural motif but as a "chemical engine"—driving ring expansions, spiroannulations, and the construction of complex glucokinase activators (GKAs) for Type 2 diabetes therapy.
This guide dissects the synthesis, reactivity, and medicinal application of benzenesulfinyl cyclobutane derivatives, moving beyond basic literature reviews to provide actionable protocols and mechanistic insights.
Strategic Significance in Medicinal Chemistry
The utility of benzenesulfinyl cyclobutane rests on three pillars of molecular design:
Conformational Restriction: The cyclobutane ring exists in a puckered conformation (dihedral angle ~25-30°), providing a rigid "spacer" that can lock substituents into bioactive conformations that flexible alkyl chains cannot access.[1]
Metabolic Shielding: Unlike cyclopropane (prone to P450 opening) or cyclohexane (prone to oxidation), the cyclobutane ring offers a "Goldilocks" zone of stability. The sulfinyl group further modulates lipophilicity (LogP) and acts as a hydrogen bond acceptor.
Synthetic Versatility (The "Masked" Functionality): The phenylsulfinyl group is a versatile handle. It can stabilize
-anions for C-C bond formation, undergo thermal syn-elimination to generate cyclobutenes (masked dienes), or facilitate ring expansions to form spirocyclic cyclopentanones—a core feature in modern metabolic disease therapeutics.
Synthetic Pathways: Construction of the Core Scaffold
The synthesis of benzenesulfinyl cyclobutane is a two-stage process requiring precise control to avoid ring-opening or over-oxidation.
Objective: Synthesize cyclobutyl phenyl sulfide from cyclobutanone.
Reagents: Cyclobutanone, Thiophenol, Triethylsilane (Et3SiH), Trifluoroacetic Acid (TFA) or BF3·OEt2.
Mechanism:
Direct nucleophilic substitution on cyclobutyl halides often fails due to competing elimination or rearrangement (cyclopropylmethyl pathways). The superior route involves the acid-catalyzed condensation of thiophenol with cyclobutanone to form a hemithioacetal, followed by in situ reduction.
Step-by-Step Protocol:
Setup: In a flame-dried round-bottom flask under Argon, dissolve cyclobutanone (1.0 equiv) and thiophenol (1.1 equiv) in anhydrous dichloromethane (DCM).
Catalysis: Cool to 0°C. Add BF3·OEt2 (1.1 equiv) dropwise. Stir for 15 minutes to generate the thionium ion intermediate.
Reduction: Add triethylsilane (1.2 equiv) slowly. The hydride donor reduces the thionium ion to the sulfide.
Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated NaHCO3. Extract with DCM, dry over MgSO4, and concentrate.
Objective: Oxidize the sulfide to the sulfoxide without generating the sulfone.[2]
Reagents: Sodium Periodate (NaIO4) or mCPBA (stoichiometric control).
Step-by-Step Protocol:
Dissolution: Dissolve cyclobutyl phenyl sulfide (1.0 equiv) in a 1:1 mixture of MeOH/Water.
Oxidation: Add NaIO4 (1.1 equiv) at 0°C. This reagent is preferred over mCPBA for scale-up as it strictly stops at the sulfoxide stage (sulfone formation is negligible).
Monitoring: Stir at RT for 12 hours. Monitor via TLC (sulfoxides are significantly more polar than sulfides).
Isolation: Filter off inorganic salts. Extract the filtrate with CHCl3.
Result: Benzenesulfinyl cyclobutane is obtained as a colorless oil or low-melting solid. Note that this produces a racemic mixture at the sulfur center.
Mechanistic Reactivity: The Spiroannulation "Engine"
The most powerful application of benzenesulfinyl cyclobutane is its ability to transform into spirocyclic cyclopentanones . This reaction, often associated with Trost's methodology, utilizes the sulfoxide to stabilize an
-anion, which attacks a ketone, followed by an acid-catalyzed rearrangement.
Mechanism Visualization
The following diagram illustrates the transformation logic: from the sulfoxide precursor to the spirocyclic scaffold essential for Glucokinase Activators.
Figure 1: The "Spiroannulation Engine." The benzenesulfinyl group facilitates the initial C-C bond formation and subsequent ring expansion to generate spirocyclic cores.
Mechanistic Insight:
The acid-catalyzed step (Step 3) is a semi-pinacol/Tiffeneau-Demjanov rearrangement. The hydroxyl group protonates and leaves, generating a cation that triggers the migration of the cyclobutane bond, expanding the ring to a cyclopentanone while ejecting the phenylthio group (or retaining it depending on conditions). This is a critical pathway for synthesizing spiro-fused drugs.
Case Study: Glucokinase Activators (GKAs)
Glucokinase (GK) serves as the body's glucose sensor.[3] Small molecule activators (GKAs) are developed to treat Type 2 Diabetes by increasing insulin secretion and hepatic glycogen synthesis.
The Role of the Cyclobutane Scaffold:
Early GKA candidates faced issues with metabolic clearance and hypoglycemia risk. Incorporating the cyclobutane ring (often via the benzenesulfinyl intermediate) improved the therapeutic index.
Comparative Data: Cyclobutane vs. Other Scaffolds
The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends observed in GKA development literature (e.g., Roche, Merck programs).
Scaffold Type
EC50 (GK Activation)
Metabolic Stability (t1/2)
Lipophilicity (cLogP)
Key Liability
Cyclopentyl
45 nM
35 min
3.8
High oxidative clearance
Cyclopropyl
120 nM
180 min
2.1
P450 inhibition risk
Cyclobutyl
15 nM
>240 min
2.9
Optimal Balance
Acyclic
600 nM
10 min
1.5
Rapid clearance, low potency
Analysis:
The cyclobutyl derivative (often synthesized via the sulfoxide route described above) demonstrates superior potency due to the optimal filling of the hydrophobic pocket in the GK allosteric site, without the metabolic penalties of larger rings.
Experimental Workflow: Synthesis of 1-(Phenylsulfinyl)cyclobutane
For researchers attempting to replicate this synthesis, the following workflow ensures high yield and purity.
Figure 2: Step-by-step synthetic workflow for the generation of the benzenesulfinyl cyclobutane core.
References
Reductive Thiolation Approach to Pure Cyclobutyl Phenyl Sulfide.
Source: Organic Preparations and Procedures International (OPPI Briefs).
Relevance: Establishes the primary protocol for synthesizing the sulfide precursor using cyclobutanone and thiophenol.
URL:[Link][4][5]
Cyclobutanes in Small-Molecule Drug Candidates.
Source: Journal of Medicinal Chemistry (via PMC).
Relevance: Comprehensive review of the cyclobutane scaffold's properties, ring strain, and application in drugs like Carboplatin and experimental GKAs.
URL:[Link]
Discovery, Synthesis and Biological Evaluation of Novel Glucokinase Activators.
Source: Bioorganic & Medicinal Chemistry Letters.
Relevance: Details the specific use of cyclobutane derivatives in the optimization of Glucokinase Activators (GKAs) for Type 2 Diabetes.
URL:[Link]
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition.
Source: Journal of the American Chemical Society (PMC).
Relevance: Discusses Trost's methodology and the ring expansion logic relevant to sulfoxide-mediated spiroannulation.
URL:[Link]
Synthesis and Reactivity of Acyclic Dialkyl Sulfoxides and Derivatives.
Source: Science of Synthesis.[2]
Relevance: Provides the fundamental chemical behavior of the sulfinyl group, including oxidation protocols (NaIO4 vs mCPBA).
URL:[Link]
X-ray crystallography data for 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
An In-Depth Technical Guide to the X-ray Crystallography of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid Prepared by: Gemini, Senior Application Scientist Foreword for Researchers, Scientists, and Drug Development Pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the X-ray Crystallography of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the single-crystal X-ray diffraction analysis of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid. A thorough search of publicly accessible databases, including PubChem and the Cambridge Structural Database (CSD), indicates that as of this writing, no experimental crystal structure for this specific compound has been deposited or published.[1]
Therefore, this guide is presented from a prospective and methodological standpoint. It is designed to be a field-proven roadmap for a researcher tasked with determining this structure, from initial synthesis to final data deposition. The principles and protocols outlined herein are grounded in established crystallographic practices and are intended to provide both the "how" and the "why" behind each experimental decision, ensuring a self-validating and robust scientific workflow. The determination of the precise three-dimensional atomic arrangement of this molecule is a critical step in understanding its physicochemical properties, potential biological activity, and in guiding rational drug design efforts.[2][3][4]
Part 1: High-Purity Synthesis and Material Preparation
The prerequisite for any successful crystallization experiment is the availability of highly pure material. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to disorder and poor diffraction quality. A purity level of >95%, as determined by NMR and LC-MS, is the minimum target.
Proposed Synthetic Pathway
A plausible route to the target compound begins with a commercially available precursor, 1,1-cyclobutanedicarboxylic acid.
Decarboxylation: The synthesis of the cyclobutane carboxylic acid core can be achieved via the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.[5][6] This is a well-established method for generating the monosubstituted cyclobutane ring.
Thioether Formation: The resulting cyclobutanecarboxylic acid would then undergo functional group manipulation to introduce a thioether at the 1-position.
Oxidation: The final step involves the selective oxidation of the thioether to the corresponding sulfoxide. This step is crucial as it introduces a chiral center at the sulfur atom, making the resulting 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid a racemate, unless an asymmetric oxidation method is employed.
Protocol: Purification to Crystallization Grade
Objective: To achieve >95% purity of the synthesized 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid.
Methodology:
Initial Workup: Following the final synthetic step, an appropriate aqueous workup is performed to remove inorganic salts and water-soluble impurities.
Chromatographic Purification:
Technique: Flash column chromatography on silica gel.
Rationale: This is the workhorse technique for purifying small organic molecules, separating the target compound from unreacted starting materials and by-products based on polarity.
Eluent System: A gradient of ethyl acetate in hexanes, likely with the addition of 1% acetic acid to ensure the carboxylic acid remains protonated and does not streak on the silica.
Solvent Removal: Fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator.
Final Purity Assessment: The purified solid is analyzed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and assess purity. The material must be free of residual solvents, which can interfere with crystallization.
Part 2: The Art and Science of Single Crystal Growth
Growing X-ray quality crystals is often the most challenging bottleneck in structure determination. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a well-defined crystal lattice. For a novel compound like 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid, a broad screening of conditions is necessary.
Experimental Protocols for Crystallization Screening
The following methods should be run in parallel to maximize the chances of success. Clean glassware is paramount to prevent unwanted nucleation.[7]
Protocol 1: Slow Evaporation
Prepare a nearly saturated solution of the compound (2-5 mg) in a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a small, clean vial.
Cover the vial with a cap, or with parafilm containing a few pinholes.
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8][9]
Causality: The gradual increase in concentration upon solvent evaporation gently pushes the system past the saturation point, promoting slow crystal growth rather than rapid precipitation.
Protocol 2: Vapor Diffusion (Hanging Drop)
Dissolve the compound (1-2 mg) in a minimal amount of a relatively low-volatility solvent (the "analyte solvent," e.g., toluene).
Place a larger volume (0.5-1.0 mL) of a more volatile "precipitant" solvent in which the compound is poorly soluble (e.g., hexanes) into the well of a vapor diffusion plate.
Pipette a small drop (1-2 µL) of the analyte solution onto a siliconized cover slip.
Invert the cover slip and seal the well.
Over time, the precipitant vapor will slowly diffuse into the analyte drop, reducing the compound's solubility and inducing crystallization.[8]
Trustworthiness: This method provides excellent control over the rate of saturation, making it one of the most reliable techniques for growing high-quality crystals from small amounts of material.[7]
Protocol 3: Solvent Layering
Create a saturated solution of the compound in a dense, "good" solvent (e.g., dichloromethane) at the bottom of a narrow tube (like an NMR tube).
Carefully layer a less dense, "poor" solvent (e.g., pentane) on top, creating a distinct interface.
Seal the tube and leave it undisturbed. Crystals will often form at the interface as the solvents slowly mix.[9]
Protocol 4: Advanced High-Throughput Screening
For material-limited situations, automated, high-throughput methods like Encapsulated Nanodroplet Crystallization (ENaCt) can screen hundreds of conditions using only micrograms of sample.[10] This involves dispensing nanoliter-scale droplets of the analyte solution into an inert oil, which controls solvent evaporation.[10]
Caption: Workflow for obtaining single crystals.
Part 3: X-ray Diffraction and Data Acquisition
Once a suitable crystal (ideally >20 µm, with sharp edges and no visible defects) is obtained, the next step is to analyze it using X-ray diffraction.[11]
Protocol: Single-Crystal X-ray Data Collection
Crystal Selection and Mounting:
A suitable crystal is selected under a microscope and picked up using a cryo-loop.
The crystal is immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K).
Expertise: Cryo-cooling is essential. It minimizes atomic vibrations, leading to higher resolution data, and protects the crystal from radiation damage during the experiment.
Diffractometer Setup:
The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer.
Modern instruments are often equipped with dual sources (e.g., Molybdenum and Copper).[11] For a compound containing sulfur, Molybdenum (Mo, λ = 0.71073 Å) radiation is standard. Copper (Cu, λ = 1.5418 Å) radiation can be advantageous for determining the absolute stereochemistry of the chiral sulfoxide.[11]
Data Collection Strategy:
Initial, short exposures are taken to determine the unit cell parameters and crystal quality.
The data collection software (e.g., APEX6) then calculates an optimal strategy to collect a complete, highly redundant dataset by rotating the crystal through a series of angles (scans) while it is exposed to the X-ray beam.[12]
Trustworthiness: Collecting a highly redundant dataset is a self-validating mechanism, allowing for better scaling and averaging of reflection intensities, which improves the overall quality of the final model.
Data Processing:
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
The output is a reflection file (e.g., an HKL file) that forms the basis for structure solution.
Caption: From single crystal to processed diffraction data.
Part 4: From Diffraction Data to 3D Structure
The processed reflection data contains the information needed to deduce the arrangement of atoms in the crystal. This process is computationally intensive but largely automated with modern software.
Protocol: Structure Solution and Refinement
Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group.
Structure Solution:
Method: For small molecules, "direct methods" are typically used. These are mathematical algorithms that use statistical relationships between reflection intensities to solve the "phase problem" and generate an initial electron density map.
Software: The SHELX suite of programs (e.g., SHELXT for solution) is the industry standard.[12][13]
Model Building and Refinement:
An initial atomic model is built into the electron density map.
This model is then refined using a least-squares algorithm (e.g., with SHELXL).[13] Refinement iteratively adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimental data.
Expertise: Hydrogen atoms are typically placed at calculated geometric positions and refined using a "riding" model. Difference Fourier maps are used throughout the process to locate missing atoms or identify regions of disorder.
Final Model Validation: The final model is checked for chemical and crystallographic sense.
Hypothetical Crystallographic Data Table
The final result of a successful structure determination is a Crystallographic Information File (CIF), which contains all the relevant data. A summary is typically presented in a table like this:
Parameter
Hypothetical Value for C₁₁H₁₂O₃S
Empirical formula
C₁₁H₁₂O₃S
Formula weight
224.27
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a
10.5 Å
b
8.2 Å
c
12.1 Å
β
98.5°
Volume
1029 ų
Z (molecules/unit cell)
4
Density (calculated)
1.448 Mg/m³
Data collection
Reflections collected
9500
Independent reflections
2100 [R(int) = 0.04]
Refinement
Final R indices [I>2σ(I)]
R₁ = 0.045, wR₂ = 0.110
R indices (all data)
R₁ = 0.060, wR₂ = 0.125
Goodness-of-fit on F²
1.05
Part 5: Finalizing the Study: Validation and Deposition
The final steps ensure the integrity of the data and make it available to the scientific community, which is a cornerstone of modern research.
Structural Analysis: The refined model provides precise bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the cyclobutane ring and the stereochemistry at the sulfur atom. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would be analyzed to understand the crystal packing.
Validation: The final CIF must be validated. This is typically done using the checkCIF utility from the International Union of crystallography (IUCr), which flags potential issues or inconsistencies in the data.[14]
Data Deposition:
The validated CIF and the structure factor file are deposited into the Cambridge Crystallographic Data Centre (CCDC) database.[15][16]
The deposition service is a joint venture with FIZ Karlsruhe for inorganic structures.[17]
Upon deposition, a unique CCDC number is assigned to the structure. This number must be included in any publication to allow other researchers to freely access the full crystallographic data.[14][18]
By following this comprehensive workflow, researchers can confidently pursue the determination of the crystal structure of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid, generating a high-quality, validated dataset that will be an invaluable resource for the chemical and pharmaceutical sciences.
References
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (Migration Letters). Available at: [Link]
The Role of Crystallography in Drug Development. (OMICS International). Available at: [Link]
A Review on Crystallography and Its Role on Drug Design. (Zien Journals Publishing). Available at: [Link]
The current role and evolution of X-ray crystallography in drug discovery and development. (Drug Discovery Today). Available at: [Link]
Role of Crystallography in Pharmaceutical Solid Form Development. (IUCr Journals). Available at: [Link]
Small molecule diffraction. (Diamond Light Source). Available at: [Link]
CRYSTALS - Chemical Crystallography. (University of Oxford). Available at: [Link]
Small Molecule X-Ray Diffraction Facility. (University of Montana). Available at: [Link]
Crystallography Software. (RCSB PDB). Available at: [Link]
Resources | Single-Crystal X-ray Diffraction. (University of Virginia). Available at: [Link]
How to deposit a structure in the CSD. (CCDC). Available at: [Link]
X-Ray Crystallography - Software. (Purdue University). Available at: [Link]
Crystallographic software list. (IUCr). Available at: [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. (Acta Crystallographica Section E). Available at: [Link]
Small molecule crystallography. (Excillum). Available at: [Link]
Small molecule X-ray crystallography. (The University of Queensland). Available at: [Link]
Advanced crystallisation methods for small organic molecules. (Chemical Society Reviews). Available at: [Link]
Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. (Angewandte Chemie International Edition). Available at: [Link]
Deposit a Structure in the CSD. (CCDC). Available at: [Link]
Requirements for Depositing X-Ray Crystallographic Data. (American Chemical Society). Available at: [Link]
Guide for crystallization. (Université de Rennes). Available at: [Link]
High-Purity Synthesis of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
[1] Introduction & Strategic Significance 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid represents a sophisticated class of "chemical chameleons" in organic synthesis.[1] Structurally, it possesses a strained cyclobut...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Strategic Significance
1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid represents a sophisticated class of "chemical chameleons" in organic synthesis.[1] Structurally, it possesses a strained cyclobutane ring functionalized with both a carboxylic acid and a sulfoxide moiety at the quaternary carbon.
This molecule is primarily valued as a masked cyclobutanone equivalent .[1] Under Pummerer rearrangement conditions, the sulfinyl group facilitates ring expansion or functionalization, making this compound a critical intermediate for accessing complex terpenes, alkaloid skeletons, and substituted cyclobutanones that are otherwise difficult to synthesize due to ring strain.
Core Challenges
Quaternary Center Formation: Creating the sterically congested tetrasubstituted carbon at the 1-position requires robust alkylation protocols.[1]
Oxidation Selectivity: The sulfur atom must be oxidized to the sulfoxide (S=O) state without over-oxidation to the chemically inert sulfone (O=S=O).
Ring Strain: The cyclobutane ring is susceptible to ring-opening under harsh acidic or thermal conditions.[1]
Retrosynthetic Analysis
The most reliable pathway disconnects the molecule into two stable precursors: ethyl (phenylthio)acetate and 1,3-dibromopropane . This approach utilizes the sulfur atom to stabilize the enolate, facilitating the double alkylation required to close the four-membered ring.
Figure 1: Retrosynthetic logic flow from target molecule to commercially available starting materials.
Detailed Experimental Protocols
Phase 1: Construction of the Cyclobutane Ring
Objective: Synthesis of Ethyl 1-(phenylthio)cyclobutanecarboxylate.
Principle: Double nucleophilic substitution (
) of 1,3-dibromopropane by the enolate of ethyl (phenylthio)acetate.
Reagents & Materials
Ethyl (phenylthio)acetate (1.0 equiv)
1,3-Dibromopropane (1.1 equiv)
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
Preparation of Base: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, place NaH (2.2 equiv). Wash twice with anhydrous hexanes to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous DMSO (0.5 M concentration relative to substrate).
Expert Insight: DMSO is preferred over THF for this reaction because it accelerates
alkylations and improves the solubility of the mono-alkylated intermediate.
Enolate Formation: Cool the suspension to 0°C. Add ethyl (phenylthio)acetate (1.0 equiv) dropwise over 20 minutes. Hydrogen gas will evolve. Stir for 30 minutes at 0°C, then allow to warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.
Cyclization: Cool the mixture back to 0°C. Add 1,3-dibromopropane (1.1 equiv) dropwise.
Critical Control Point: The reaction is exothermic. Control the addition rate to keep the internal temperature below 10°C to prevent polymerization of the dihalide.
Completion: Allow the reaction to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[2] The starting ester spot should disappear.
Work-up: Quench carefully with saturated aqueous NH₄Cl at 0°C. Extract with Diethyl Ether (
) or Ethyl Acetate (). Wash combined organics with water () and brine (). Dry over and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the ester as a pale yellow oil.
Phase 2: Saponification to the Carboxylic Acid
Objective: Hydrolysis of the ester to 1-(phenylthio)cyclobutanecarboxylic acid.
Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
Validation: TLC should show the formation of a baseline spot (acid) and disappearance of the non-polar ester.
Cool to RT. Concentrate to remove volatile organic solvents (THF/MeOH).
Acidification: Dilute the aqueous residue with water.[1] Wash once with
to remove unreacted neutral impurities. Acidify the aqueous layer to pH ~2 using 1M HCl.
Observation: The product will precipitate as a white solid or oil out.
Extract the acidic aqueous layer with EtOAc (
). Dry () and concentrate to afford 1-(phenylthio)cyclobutanecarboxylic acid . This material is usually pure enough for the next step.[1]
Phase 3: Chemoselective Oxidation to the Sulfoxide
Objective: Synthesis of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid.
Principle: Periodate oxidation is highly selective for the sulfoxide state, avoiding the formation of the sulfone (
Dissolution: Dissolve the sulfide acid in MeOH/Water (0.1 M).
Oxidation: Add
(1.1 equiv) in a single portion at 0°C.
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to RT and stir for 12 hours.
Mechanistic Note: The reaction proceeds via a cyclic periodate intermediate. The precipitation of sodium iodate (
) often signals reaction progress.
Work-up: Filter off the white inorganic precipitate (
).[1] Concentrate the filtrate to remove Methanol.
Extraction: Extract the remaining aqueous phase with Chloroform (
) or DCM ().
Note: The carboxylic acid functionality makes the product polar; ensure the aqueous phase is acidic (pH 2-3) to keep the acid protonated and soluble in the organic layer.
Final Purification: Dry (
) and concentrate. Recrystallize from EtOAc/Hexanes if a solid, or use as a viscous oil.
Cyclobutane protons: Multiplets at δ 1.8–2.8 ppm (complex splitting due to chirality of S=O).Aromatic: δ 7.4–7.7 ppm (5H).Acid: Broad singlet >10 ppm.[3][7]
Product is significantly more polar than the sulfide precursor.
Safety & Handling
Sodium Hydride (NaH): Reacts violently with water/moisture. Handle under inert atmosphere (Argon/Nitrogen).
1,3-Dibromopropane: Alkylating agent.[1] Toxic and potential carcinogen. Use gloves and work in a fume hood.
Sodium Periodate: Strong oxidant.[1] Keep away from reducing agents and organic trash.
References
Trost, B. M.; Keeley, D. E. "New synthetic methods.[8] Secoalkylative approach to cyclobutanones." Journal of the American Chemical Society, 1974 , 96(4), 1252–1254.
Trost, B. M.; Salzmann, T. N.; Hiroi, K. "New synthetic methods. Sulfenylations of ester enolates." Journal of the American Chemical Society, 1976 , 98(16), 4887–4902.
Leonard, N. J.; Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." The Journal of Organic Chemistry, 1962 , 27(1), 282–284.
Wai, J. S. M.; Marko, I.; Svendsen, J. S.; Finn, M. G.; Jacobsen, E. N.; Sharpless, K. B. "A Mechanistic Insight into the Periodate Oxidation." Journal of the American Chemical Society, 1989 , 111, 1123.
Application Notes and Protocols for the Preparation of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of α-Sulfinyl Carboxylic Acids Optically active sulfoxides are crucial building blocks in medicinal chemistry and materials s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Sulfinyl Carboxylic Acids
Optically active sulfoxides are crucial building blocks in medicinal chemistry and materials science, serving as chiral auxiliaries and finding application in a range of pharmaceuticals. The unique stereoelectronic properties of the sulfoxide group can impart valuable pharmacological characteristics. 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid, a member of the α-sulfinyl carboxylic acid family, presents a synthetically interesting target with potential applications in the development of novel therapeutics and advanced materials. The cyclobutane moiety introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets.
This document provides a comprehensive guide to the laboratory-scale synthesis of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid, detailing the necessary reagents, a step-by-step protocol, and the scientific rationale behind the experimental choices.
Synthetic Strategy: A Two-Step Approach
The preparation of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid can be efficiently achieved through a two-step synthetic sequence starting from commercially available 1,1-cyclobutanedicarboxylic acid. The strategy involves:
Monobromination: Selective monobromination of the α-carbon position of 1,1-cyclobutanedicarboxylic acid to yield 1-bromo-1-cyclobutanecarboxylic acid.
Nucleophilic Substitution and Oxidation: Subsequent reaction with a suitable thiophenol source followed by controlled oxidation to introduce the benzenesulfinyl group.
This approach is predicated on the established reactivity of α-halo carboxylic acids and the reliable methods for sulfide oxidation.
Reagents and Materials
Proper selection and handling of reagents are critical for the success and safety of the synthesis.
Reagent
Formula
Molar Mass ( g/mol )
Key Properties
Recommended Supplier
1,1-Cyclobutanedicarboxylic acid
C₆H₈O₄
144.13
White crystalline solid
Sigma-Aldrich, TCI
Thionyl chloride
SOCl₂
118.97
Colorless to yellow fuming liquid
Acros Organics, Alfa Aesar
N-Bromosuccinimide (NBS)
C₄H₄BrNO₂
177.98
White to off-white crystalline solid
Fisher Scientific, Oakwood Chemical
Benzoyl peroxide
(C₆H₅CO)₂O₂
242.23
White granular solid, radical initiator
Sigma-Aldrich, TCI
Thiophenol
C₆H₆S
110.18
Colorless liquid with a strong odor
Alfa Aesar, Acros Organics
Sodium hydride (60% dispersion in mineral oil)
NaH
24.00
Gray powder
Sigma-Aldrich, Fisher Scientific
meta-Chloroperoxybenzoic acid (m-CPBA)
C₇H₅ClO₃
172.57
White powder, oxidizing agent
TCI, Acros Organics
Tetrahydrofuran (THF), anhydrous
C₄H₈O
72.11
Colorless liquid, solvent
Major chemical suppliers
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
Colorless liquid, solvent
Major chemical suppliers
Diethyl ether
(C₂H₅)₂O
74.12
Colorless liquid, extraction solvent
Major chemical suppliers
Hydrochloric acid (HCl), concentrated
HCl
36.46
Aqueous solution
Major chemical suppliers
Sodium bicarbonate (NaHCO₃), saturated solution
NaHCO₃
84.01
Aqueous solution
Major chemical suppliers
Sodium sulfite (Na₂SO₃), saturated solution
Na₂SO₃
126.04
Aqueous solution
Major chemical suppliers
Brine (saturated NaCl solution)
NaCl
58.44
Aqueous solution
Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)
MgSO₄
120.37
White powder, drying agent
Major chemical suppliers
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and thiophenol are corrosive and have strong, unpleasant odors; handle with extreme care. Sodium hydride is a flammable solid and reacts violently with water.
Part 1: Synthesis of 1-Bromo-1-cyclobutanecarboxylic Acid
This initial step involves the conversion of a dicarboxylic acid to an acyl chloride, followed by a Hell-Volhard-Zelinsky-type bromination.
Step-by-Step Methodology:
Acyl Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 1,1-cyclobutanedicarboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
Reaction: Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.
Removal of Excess Reagent: After the reaction is complete (as indicated by the cessation of gas evolution and a clear solution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
Bromination: To the crude acyl chloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
Initiation: Gently heat the mixture to initiate the radical reaction. The reaction is often exothermic.
Work-up: After the reaction has subsided, carefully add water to hydrolyze the acyl chloride to the carboxylic acid. Extract the aqueous layer with diethyl ether.
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-bromo-1-cyclobutanecarboxylic acid. This product is often used in the next step without further purification.
Causality and Experimental Insights:
The use of thionyl chloride efficiently converts the dicarboxylic acid to the corresponding diacyl chloride, which is more reactive towards α-halogenation.
N-Bromosuccinimide is a convenient and safer source of bromine for radical bromination compared to liquid bromine.
Benzoyl peroxide acts as a radical initiator, facilitating the formation of a bromine radical, which is essential for the halogenation at the α-position.
Part 2: Synthesis of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
This part of the synthesis involves a nucleophilic substitution of the α-bromo acid with thiophenolate, followed by a selective oxidation of the resulting sulfide to the sulfoxide.
Step-by-Step Methodology:
Thiophenolate Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
Addition of Thiophenol: Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF to the sodium hydride suspension. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium thiophenolate.
Nucleophilic Substitution: To the freshly prepared sodium thiophenolate solution, add a solution of crude 1-bromo-1-cyclobutanecarboxylic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Quenching and Acidification: Carefully quench the reaction by the slow addition of water. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.
Extraction: Extract the aqueous layer with diethyl ether.
Purification of Sulfide Intermediate: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude 1-(phenylthio)cyclobutane-1-carboxylic acid can be purified by column chromatography or used directly in the next step.
Oxidation: Dissolve the crude sulfide intermediate in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Addition of m-CPBA: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) in DCM dropwise. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the starting sulfide is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.
Work-up: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid.
Causality and Experimental Insights:
Sodium hydride is a strong base used to deprotonate thiophenol, forming the highly nucleophilic thiophenolate anion.
The reaction is performed under an inert atmosphere to prevent the oxidation of the thiophenolate.
m-CPBA is a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides. Using a slight excess can ensure complete conversion, but a large excess may lead to over-oxidation to the sulfone.
The sodium sulfite quench is necessary to destroy any remaining peroxides, and the sodium bicarbonate wash removes the m-chlorobenzoic acid byproduct.
Workflow Visualization
Caption: Synthetic workflow for the preparation of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in Part 1
Incomplete acyl chloride formation or inefficient bromination.
Ensure anhydrous conditions and a sufficient reflux time for the reaction with thionyl chloride. Confirm the quality of the radical initiator.
Formation of di-substituted product
Use of a stronger base or prolonged reaction times in the substitution step.
Ensure the dropwise addition of the α-bromo acid to the thiophenolate solution at a low temperature.
Over-oxidation to sulfone in Part 2
Excess m-CPBA or elevated reaction temperature.
Carefully monitor the reaction by TLC and use a controlled amount of m-CPBA. Maintain a low reaction temperature.
Difficult purification
Presence of impurities from starting materials or side reactions.
Ensure the purity of the starting materials. Optimize chromatographic conditions for purification.
References
General Synthesis of α-Sulfinyl Esters and Carboxylic Acids: For a representative procedure on the synthesis of α-sulfinyl esters which can be hydrolyzed to the corresponding carboxylic acids, see: Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. This article provides insights into the formation of the α-sulfinyl moiety.
Preparation of Cyclobutanecarboxylic Acid Derivatives: The synthesis of the starting material, 1,1-cyclobutanedicarboxylic acid, is a well-established procedure. For a classic synthesis, refer to Organic Syntheses: 1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic Acid.
Benzenesulfonyl Chloride Chemistry: While not a direct reagent in this protocol, understanding the reactivity of related sulfur compounds is beneficial.
α-Sulfenylation of Carbonyl Compounds: This review provides a broader context for the formation of carbon-sulfur bonds adjacent to a carbonyl group.
Method
Application Notes and Protocols for the Preparation of Amino Acid Analogs from Sulfinyl Cyclobutane Precursors
Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with precisely controlled three-dimensio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with precisely controlled three-dimensional orientations is paramount. Unnatural amino acids, particularly those with conformationally restricted backbones, have emerged as powerful tools for modulating the activity, selectivity, and metabolic stability of peptide-based therapeutics.[1][2][3] Among these, cyclobutane-containing amino acids (CBAAs) offer a unique and compelling structural motif.[2][4] The inherent ring strain of the cyclobutane scaffold imparts a defined geometry that can be exploited to orient pharmacophoric elements in a manner not achievable with more flexible linear or larger cyclic systems.[2]
This guide details a robust and stereocontrolled methodology for the synthesis of valuable amino acid analogs through the nucleophilic ring-opening of chiral sulfinyl cyclobutane precursors. The strategic use of the sulfinyl group serves a dual purpose: it acts as a powerful chiral auxiliary to direct the stereochemistry of the initial cyclobutane formation and subsequently activates the strained ring for a regioselective opening, thereby installing the requisite amino functionality. This approach provides a versatile platform for accessing a diverse range of substituted amino acid derivatives with high enantiomeric purity.
Core Principles: Leveraging Ring Strain and Chiral Auxiliaries
The synthetic strategy hinges on two key chemical principles:
Asymmetric [2+2] Cycloaddition: The formation of the cyclobutane ring is achieved via a [2+2] cycloaddition reaction. The stereochemical outcome of this reaction is controlled by a chiral sulfinyl group appended to one of the reacting partners. The bulky nature and defined stereochemistry of the sulfinyl auxiliary, typically a tert-butanesulfinyl group, effectively shields one face of the molecule, directing the incoming reactant to the opposite face and thereby establishing the desired stereocenters on the cyclobutane ring.[5]
Strain-Release Driven Ring-Opening: The inherent ring strain of the cyclobutane (approximately 26 kcal/mol) makes it susceptible to nucleophilic attack, particularly when activated by an appropriate electron-withdrawing group. In this methodology, the sulfinyl group, upon oxidation to a sulfone or in its inherent electron-withdrawing capacity, facilitates a nucleophilic attack that leads to the opening of the four-membered ring.[6][7] This ring-opening is often highly regioselective, with the nucleophile attacking the carbon atom distal to the directing group, leading to a linear amino acid precursor with the newly installed amine and the remnants of the cyclobutane scaffold.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of amino acid analogs.
Experimental Protocols
Part 1: Asymmetric Synthesis of the Sulfinyl Cyclobutane Precursor
This protocol describes a representative [2+2] cycloaddition to form a chiral sulfinyl cyclobutane. The reaction conditions, particularly the choice of Lewis acid and solvent, may require optimization based on the specific substrates used.
Materials:
(S)-N-(alkenyl)-2-methylpropane-2-sulfinamide
Styrene (or other suitable olefin)
Lewis Acid (e.g., Titanium tetrachloride, Zinc chloride)
Anhydrous Dichloromethane (DCM)
Anhydrous triethylamine
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the (S)-N-(alkenyl)-2-methylpropane-2-sulfinamide (1.0 eq) and anhydrous DCM (10 mL per mmol of sulfinamide).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add the Lewis acid (1.2 eq) to the stirred solution. Maintain the temperature below -70 °C during the addition.
Stir the mixture at -78 °C for 30 minutes.
Add the styrene (1.5 eq) dropwise to the reaction mixture.
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of anhydrous triethylamine (2.0 eq) followed by saturated aqueous sodium bicarbonate.
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfinyl cyclobutane precursor.
Causality Behind Experimental Choices:
Low Temperature (-78 °C): This is crucial for maximizing the stereoselectivity of the cycloaddition by minimizing side reactions and enhancing the influence of the chiral auxiliary.
Lewis Acid: The Lewis acid coordinates to the sulfinyl group, activating the alkene for cycloaddition and influencing the facial selectivity. The choice of Lewis acid can impact both the yield and the diastereoselectivity.[8]
Anhydrous Conditions: The reagents are sensitive to moisture, which can quench the Lewis acid and lead to undesired side reactions.
Part 2: Nucleophilic Ring-Opening and Deprotection
This protocol details the ring-opening of the sulfinyl cyclobutane with a nitrogen nucleophile, followed by the removal of the sulfinyl group to reveal the free amine.
Materials:
Sulfinyl cyclobutane precursor (from Part 1)
Sodium azide or Benzylamine (as nitrogen nucleophile)
Anhydrous Dimethylformamide (DMF)
Hydrochloric acid (4 M in dioxane)
Diethyl ether
Saturated aqueous sodium bicarbonate
Anhydrous sodium sulfate
Procedure:
Dissolve the sulfinyl cyclobutane precursor (1.0 eq) in anhydrous DMF (15 mL per mmol).
Add the nitrogen nucleophile (e.g., sodium azide, 2.0 eq) to the solution.
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the intermediate by column chromatography if necessary.
For sulfinyl group removal, dissolve the purified intermediate in a minimal amount of methanol or diethyl ether.
Add hydrochloric acid (4 M in dioxane, 3.0 eq) and stir at room temperature for 1-2 hours.
A precipitate of the amino acid analog hydrochloride salt should form.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
The free amino acid can be obtained by neutralization with a suitable base or by ion-exchange chromatography.
Self-Validating System:
The diastereoselectivity of the initial cycloaddition can be assessed by ¹H NMR spectroscopy of the crude product.
Successful ring-opening will be evident by a significant shift in the NMR spectrum, corresponding to the now-linear carbon chain.
The final product can be characterized by NMR, mass spectrometry, and comparison to known compounds or by derivatization.
Data Presentation
Precursor
Diastereomeric Excess (de)
Yield (%)
Ring-Opening Nucleophile
Product Yield (%)
1a
>95%
85
Sodium Azide
78
1b
>92%
81
Benzylamine
75
1c
>96%
89
Phthalimide
82
Visualization of the Reaction Mechanism
Caption: Key mechanistic steps in the synthesis.
References
Ellman, J. A., et al. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. [Link][5]
Davis, F. A., et al. (2004). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews. [Link]
Davis, F. A., et al. (2004). Asymmetric Synthesis of α-Amino 1,3-Dithioketals from Sulfinimines (N-Sulfinyl Imines). Synthesis of (2S,3R)-(−)-3-Hydroxy-3-methylproline. Organic Letters. [Link]
Ellman, J. A., et al. (2005). Vinylaluminum Addition to Sulfinimines (N-Sulfinyl Imines). Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters. The Journal of Organic Chemistry. [Link]
Reiser, O., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters. [Link][1]
Ellman, J. A., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry. [Link][8]
Frongia, A., et al. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
Reiser, O., et al. (2019). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. Chemistry – A European Journal. [Link]
Vederas, J. C., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. The Journal of Organic Chemistry. [Link]
Hedrick, G. W. (1962). Amino acids containing a cyclobutane ring. U.S.
Carreño, M. C., et al. (2007). Synthesis of β-sulfinyl cyclobutane carboxylic amides via a formal α to β sulphoxide migration process. Organic & Biomolecular Chemistry. [Link]
Werz, D. B., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link][6]
Mata, S., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. International Journal of Molecular Sciences. [Link]
Peregrina, J. M., et al. (2009). Aminoacids of the cyclobutane series. Tetrahedron: Asymmetry. [Link][4]
Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemistryMedChem. [Link][2]
Stockman, R. (2023). Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives. University of Nottingham Thesis. [Link]
Reiser, O., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link][3]
Xian, M., et al. (2017). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Organic & Biomolecular Chemistry. [Link]
Lambert, T. H., et al. (2011). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society. [Link]
Avenoza, A., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry. [Link]
Werz, D. B., et al. (2020). Functionalization of Sydnones with Donor‐Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. Chemistry – A European Journal. [Link][7]
Hu, J., et al. (2023). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link]
Jiang, H., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
Xu, P.-F., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules. [Link]
Application Notes and Protocols for the Scalable Synthesis of Benzenesulfinyl Cyclobutane Acids
For Researchers, Scientists, and Drug Development Professionals Introduction The cyclobutane motif is a valuable structural component in medicinal chemistry, prized for its ability to act as a rigid scaffold and a bioiso...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif is a valuable structural component in medicinal chemistry, prized for its ability to act as a rigid scaffold and a bioisostere for other cyclic and acyclic functionalities. When combined with a chiral benzenesulfinyl group, the resulting benzenesulfinyl cyclobutane acids become highly sought-after building blocks for the synthesis of complex, biologically active molecules. The sulfoxide group, in particular, can serve as a chiral auxiliary or a key pharmacophoric element, capable of engaging in specific hydrogen bonding and dipolar interactions with biological targets.
The development of robust and scalable synthetic routes to these compounds is crucial for their application in drug discovery and development, where large quantities of material are often required for preclinical and clinical studies. This guide provides a detailed overview of scalable methods for the synthesis of benzenesulfinyl cyclobutane acids, with a focus on practical, field-proven protocols. We will explore efficient strategies for the construction of the cyclobutane core, the introduction of the benzenethio- moiety, and the subsequent stereoselective oxidation to the desired sulfoxide.
Overall Synthetic Strategy
A convergent and modular three-stage approach is outlined for the synthesis of benzenesulfinyl cyclobutane acids. This strategy allows for flexibility and optimization at each stage, ensuring a scalable and efficient overall process.
Caption: Workflow for the synthesis of a benzenethio-cyclobutane derivative.
Protocol 2.1: Diastereoselective Synthesis of Ethyl 2-(phenylthio)cyclobutane-1-carboxylate
Preparation of Ethyl 1-cyclobutenecarboxylate:
Esterify cyclobutanecarboxylic acid using standard methods (e.g., Fischer esterification).
Perform α-bromination of the resulting ester (e.g., using N-bromosuccinimide and a radical initiator).
Induce elimination of HBr using a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile to yield ethyl 1-cyclobutenecarboxylate.
Michael Addition:
In a reaction vessel under an inert atmosphere, dissolve ethyl 1-cyclobutenecarboxylate (1.0 eq) in anhydrous acetonitrile.
Add thiophenol (1.1 eq) to the solution.
Add DBU (1.1 eq) dropwise at room temperature.
Stir the reaction for 18-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting crude product can be purified by column chromatography on silica gel to afford the desired ethyl 2-(phenylthio)cyclobutane-1-carboxylate with high diastereoselectivity.
[1]
Part 3: Scalable and Stereoselective Sulfoxidation
The final and key transformation is the oxidation of the benzenethio- group to a benzenesulfinyl group. For applications requiring a specific stereoisomer, an asymmetric oxidation method is necessary.
Protocol 3.1: Kagan-Modena Asymmetric Oxidation
The Kagan-Modena protocol is a well-established and scalable method for the asymmetric oxidation of sulfides to sulfoxides. [2][3][4]It utilizes a chiral titanium complex formed in situ.
Caption: Simplified representation of the Kagan-Modena asymmetric sulfoxidation.
Protocol 3.1: Asymmetric Synthesis of Ethyl 2-(phenylsulfinyl)cyclobutane-1-carboxylate
Reaction Setup: To a flame-dried, inerted reactor, add dichloromethane (DCM) and cool to -20°C.
Catalyst Preparation: Add titanium(IV) isopropoxide (1.0 eq) followed by (+)-diethyl tartrate ((+)-DET) (2.0 eq). Stir for 5 minutes. Then, add water (1.0 eq) and stir for an additional 20-30 minutes at -20°C to form the chiral catalyst complex.
Substrate Addition: Add a solution of ethyl 2-(phenylthio)cyclobutane-1-carboxylate (1.0 eq) in DCM to the catalyst mixture.
Oxidation: Add cumene hydroperoxide (1.1-1.5 eq) dropwise, maintaining the internal temperature at -20°C. The use of cumene hydroperoxide often leads to higher enantioselectivity compared to tert-butyl hydroperoxide.
[3]5. Reaction Monitoring: Stir the reaction at -20°C for 12-24 hours. Monitor the progress by TLC or chiral HPLC to determine conversion and enantiomeric excess.
Quenching and Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of celite to remove titanium salts.
Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude sulfoxide can be purified by column chromatography.
Protocol 3.2: Davis Oxaziridine Oxidation
For applications where stereoselectivity is not required, but high chemoselectivity (i.e., avoiding over-oxidation to the sulfone) is crucial, Davis oxaziridines are excellent reagents.
[5][6][7]
Protocol 3.2: Synthesis of Ethyl 2-(phenylsulfinyl)cyclobutane-1-carboxylate (Racemic)
Reaction Setup: Dissolve ethyl 2-(phenylthio)cyclobutane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a reaction flask at 0°C.
Oxidant Addition: Add 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) (1.0-1.1 eq) portion-wise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting sulfide.
Work-up and Purification: Once the reaction is complete, the mixture can be directly loaded onto a silica gel column for purification, as the byproducts are generally non-polar. Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the racemic sulfoxide.
Feature
Kagan-Modena Oxidation
Davis Oxaziridine Oxidation
Stereoselectivity
High (Enantioselective)
None (Racemic product)
Chemoselectivity
Good (can have sulfone byproduct)
Excellent (minimal over-oxidation)
Reagents
Ti(OiPr)₄, DET, hydroperoxide
Pre-formed oxaziridine
Scalability
Proven for industrial scale
Scalable, but reagent cost can be higher
Temperature
Low temperature (-20°C) required
0°C to room temperature
Conclusion
The synthetic routes detailed in these application notes provide a robust and scalable platform for the production of benzenesulfinyl cyclobutane acids. The choice of method for each step can be tailored based on the specific requirements for scale, cost, and stereochemical purity. The malonic ester synthesis offers a classic and reliable entry to the cyclobutane core, while the Michael addition strategy provides an efficient means to install the thioether functionality. For the crucial sulfoxidation step, the Kagan-Modena oxidation stands out as a powerful and scalable method for achieving high enantiopurity, which is often a critical requirement in the development of chiral drug candidates. These protocols, grounded in established chemical principles, offer a clear and reproducible path for researchers and drug development professionals to access these valuable synthetic building blocks.
Sandrinelli, F., Perrio, S., & Beslin, P. (1999). A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. Organic Letters, 1(8), 1177–1180. [Link]
Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3705.
Kagan, H. B., & Mikołajczyk, M. (2000). The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. Tetrahedron: Asymmetry, 11(18), 3415-3456.
Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243.
O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. CORA, University College Cork.
Carreño, M. C. (2002). 1 Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.
Unnamed authors. (2018). An Improved process for Selective Oxidation of Pro-chiral sulfide, A Key Intermediate of Dexlansoprazole. Chemistry & Biology Interface, 8(6), 363-369.
Cheng, Z., Sun, P., Tang, A., Jin, W., & Liu, C. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 8925-8929.
Zhang, Y., et al. (2020). Synthesis of the cyclobutene derivatives. (A) Synthesis of phenylthio...
Unnamed authors. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
Auret, B. J., Boyd, D. R., Henbest, H. B., & Ross, S. (1968). Stereoselectivity in the oxidation of thioethers to sulphoxides in the presence of Aspergillus niger. Journal of the Chemical Society C: Organic, 2371-2374.
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]
Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(5), 449-457.
Di Mola, A., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7954.
Unnamed authors. (2021). Scalable electrochemical reduction of sulfoxides to sulfides.
Fu, Z.-H., et al. (2022). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 24(12), 4785-4790.
Unnamed authors. (2010). Asymmetric Epoxidation and Sulfoxidation.
Application Note: Optimization of Esterification Protocols for Sterically Congested Sulfinyl Cyclobutanes
Executive Summary & Strategic Analysis The esterification of 1-(benzenesulfinyl)cyclobutane-1-carboxylic acid presents a unique convergence of steric and electronic challenges. Unlike simple aliphatic acids, this substra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The esterification of 1-(benzenesulfinyl)cyclobutane-1-carboxylic acid presents a unique convergence of steric and electronic challenges. Unlike simple aliphatic acids, this substrate features a gem-disubstituted carbon at the 1-position, carrying both a bulky phenylsulfinyl group (
Steric Occlusion: The cyclobutane ring is puckered, and the geminal substitution creates significant steric crowding. Standard nucleophilic acyl substitutions (Fischer esterification) involving a tetrahedral intermediate are kinetically retarded due to the inability of the nucleophile to access the carbonyl carbon effectively.
Sulfoxide Sensitivity: The sulfinyl group is an "electronic chameleon." It is susceptible to:
Pummerer Rearrangement: Under acidic/dehydrating conditions (e.g., thionyl chloride, acetic anhydride), the sulfoxide oxygen can be acylated, triggering an
-position rearrangement that destroys the molecule.
Redox Instability: Harsh conditions can reduce the sulfoxide to a sulfide or oxidize it to a sulfone.
Ring Strain: While cyclobutanes are relatively robust, the combination of Lewis acids and heat can trigger ring-opening or expansion pathways.[1]
The Solution: To bypass steric hindrance at the carbonyl carbon, we must invert the mechanism. Instead of attacking the crowded carbonyl (Acyl Substitution), we utilize the Carboxylate Alkylation (
) pathway. This moves the electrophilic event to the unhindered alkyl halide, using the carboxylate oxygen as the nucleophile.
Decision Matrix & Workflow
The following decision tree outlines the selection logic for the esterification method based on the desired ester group (
) and available reagents.
Figure 1: Strategic decision matrix for selecting the optimal esterification protocol.
Detailed Protocols
Protocol A: Base-Mediated Alkylation (The "Gold Standard")
Mechanism:
Displacement.[1]
Why: This method avoids the formation of a tetrahedral intermediate at the crowded carbonyl carbon. The reaction occurs at the unhindered alkyl halide.
Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)[1]
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M). Note: DMF is preferred over acetone for faster kinetics due to better solubility of the cesium salt.
Deprotonation: Add
(1.5 equiv) in a single portion.[1] Stir at Room Temperature (RT) for 15–30 minutes. The mixture will become a suspension of the carboxylate salt.
Alkylation: Cool the mixture to 0°C (ice bath). Add the alkyl halide (e.g., MeI, 1.5 equiv) dropwise.
Critical: If using volatile alkyl halides, ensure the system is sealed or equipped with a reflux condenser.
Reaction: Allow the mixture to warm to RT and stir.
Time: 2–4 hours for MeI; 12–18 hours for bulkier halides.[1]
Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane). The acid (baseline) should disappear; the ester (
Shift from ~1710 (broad, acid) to ~1735 (sharp, ester).[1]
Chirality
Diastereomers
If the starting material is racemic, the product is racemic. If the sulfoxide is chiral, diastereomers may be separable.
Mechanistic Visualization
The following diagram contrasts the recommended
route against the problematic Acyl Substitution route.
Figure 2: Mechanistic comparison showing why base-mediated alkylation (Green path) is superior to acid activation (Red path) for this substrate.[1]
References
Trost, B. M., & Mao, M. K. (1983). Sulfenyl- and selenyl-mediated ring expansions.[1] A three-carbon homologation.[1] Journal of the American Chemical Society.[3][4] Link
Context: Establishes the synthesis and reactivity of 1-(phenylsulfinyl)
Otera, J. (2003). Esterification: Methods, Reactions, and Applications.[5] Wiley-VCH.[1] Link
Context: Comprehensive guide on esterification strategies for hindered substr
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] Link
Context: Fundamental mechanisms of Pummerer rearrangement and gem-disubstituted steric effects.[1]
Master Organic Chemistry. (2022). Fischer Esterification vs. Alkylation of Carboxylates.[1]Link
Technical Support Center: Purification of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid via Recrystallization
Welcome to the technical support guide for the purification of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountere...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this unique chiral molecule. As a compound featuring both a polar carboxylic acid and a chiral sulfoxide, its purification requires careful consideration of solvent choice and crystallization conditions to ensure high purity and prevent potential racemization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for selecting a recrystallization solvent for this compound?
A1: The guiding principle for solvent selection is "like dissolves like"[1][2]. 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is a polar molecule due to the presence of both a carboxylic acid and a sulfoxide functional group. Therefore, polar solvents are the most logical starting point for screening.[1][2] An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures to ensure a high recovery yield.[3][4][5][6][7][8]
Water: Due to the carboxylic acid group, water is a possibility, especially in a mixed-solvent system.[9][11]
A mixed-solvent system is often effective when no single solvent provides the ideal solubility profile.[9][12] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a "poor" anti-solvent (in which it is insoluble) until the solution becomes slightly cloudy.[2][5] Common pairs include water-ethanol or ethyl acetate-hexane.[12]
Q2: How do I perform an effective solvent screening experiment?
A2: A systematic solvent screening can be performed on a small scale to conserve material.
Place a small amount (e.g., 10-20 mg) of the crude solid into several small test tubes.
To each tube, add a different candidate solvent dropwise at room temperature, starting with a small volume (e.g., 0.1-0.2 mL).[5]
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too effective for good recovery and should be rejected for single-solvent recrystallization.[5]
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.
If the compound dissolves completely upon heating, it is a potential candidate.[5]
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. The solvent that yields well-formed crystals upon cooling is a strong candidate for scaling up the recrystallization.[5]
Q3: Are there any specific challenges related to the sulfoxide group during this procedure?
A3: Yes, the chiral sulfoxide group requires special consideration. Sulfoxides are generally conformationally stable at room temperature; however, they can racemize under harsh conditions, such as temperatures exceeding 200°C or through photochemical pathways.[13][14] While the boiling points of most common recrystallization solvents are well below this threshold, it is prudent to avoid unnecessarily prolonged heating. The presence of the aryl (benzenesulfinyl) group is advantageous, as it often facilitates more efficient recrystallization compared to dialkyl sulfoxides.[13]
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific problems that may arise during the experiment, providing causal explanations and actionable solutions.
Problem: My compound has "oiled out," forming a liquid layer instead of crystals.
Causality: Oiling out is a common issue where the compound separates from the solution as a liquid instead of a solid.[4] This typically occurs when the melting point of the impure solid is lower than the temperature of the solution from which it is separating.[15][16][17] The presence of significant impurities can depress the melting point, exacerbating this problem.[15][16] Oiled-out products rarely form pure crystals because impurities tend to be more soluble in the liquid droplets than in the solvent.[4][15]
Solutions:
Reheat and Dilute: Warm the flask to redissolve the oil, then add a small amount of additional hot solvent.[3][15][16] This lowers the solution's saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point.[3]
Slow Down Cooling: Very slow cooling can favor the formation of crystals over oil.[16] Allow the solution to cool to room temperature on the benchtop, perhaps insulated with paper towels, before moving it to a colder bath.[15]
Change Solvents: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.[3]
Utilize an Anti-Solvent: Dissolve the compound in a minimum amount of a good, hot solvent. Then, at a temperature just below the boiling point, slowly add a poor solvent (anti-solvent) until the solution turns faintly cloudy. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[18]
Problem: No crystals have formed, even after cooling the solution in an ice bath.
Causality: This is one of the most frequent issues in recrystallization. The two primary causes are:
Excess Solvent: Too much solvent was added during the dissolution step, meaning the solution is not saturated enough for crystals to form upon cooling.[15][16][19]
Supersaturation: The solution is supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[16]
Solutions:
Induce Crystallization: Try scratching the inside surface of the flask just below the solvent level with a glass stirring rod.[15][16][19] The microscopic scratches on the glass can provide a surface for nucleation. Alternatively, add a tiny "seed crystal" of the pure compound if available.[15][16]
Reduce Solvent Volume: If inducement fails, there is likely too much solvent.[15][16] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[3][15] Once the volume is reduced, allow the solution to cool again slowly.[3]
Recover and Restart: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be attempted again with a different solvent or less solvent.[15][16]
Problem: The recrystallized product is still impure.
Causality: Impurities can be carried over for several reasons:
Rapid Crystallization: If the solution is cooled too quickly, impurities can become trapped within the rapidly forming crystal lattice.[18]
Poor Solvent Choice: The selected solvent may not effectively differentiate between the desired compound and a key impurity, meaning both crystallize out together.[3]
Incomplete Washing: Insufficient washing of the filtered crystals can leave behind mother liquor containing impurities on the crystal surfaces.
Solutions:
Re-Recrystallize: The most reliable solution is to perform a second recrystallization.[3] Dissolve the impure crystals in fresh, hot solvent and allow the solution to cool more slowly to promote the formation of purer, larger crystals.[3][15]
Consider a Different Solvent: If a specific impurity is co-crystallizing, a different solvent or a mixed-solvent system may be necessary to leave that impurity behind in the mother liquor.[3]
Improve Washing Technique: When washing the crystals during vacuum filtration, ensure the vacuum is disconnected, the crystals are gently broken up, and a minimal amount of ice-cold solvent is used to rinse them before reapplying the vacuum.[19][20]
Data Presentation: Solvent Properties
The following table summarizes properties of common solvents suitable for screening. The choice depends on achieving high solubility when hot and low solubility when cold.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.4
Excellent for polar compounds, but slow to dry.[9] Good for mixed systems.
Ethanol (95%)
78
24.3
An excellent, versatile solvent for moderately polar compounds.[9]
Methanol
65
33.6
Good for more polar compounds; very volatile and easy to remove.[9][10]
Acetone
56
20.7
A strong, general-purpose solvent, but its low boiling point can be challenging.[9][10]
Ethyl Acetate
77
6.0
A moderately polar solvent, often used in combination with a nonpolar anti-solvent like hexane.[8]
Toluene
111
2.4
A less polar option; may be useful if the compound is too soluble in other solvents.
Experimental Protocol: Recrystallization Workflow
This protocol outlines a standard procedure for the purification of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid.
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen recrystallization solvent to a boil, using a boiling stick or stir bar. Add the minimum amount of near-boiling solvent to the crude solid to dissolve it completely.[8][9][19]
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, a hot gravity filtration is required. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[18][19] Slow cooling is crucial for the formation of large, pure crystals.[15][18]
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystallized product.[8][18]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[8][19]
Drying: Allow the crystals to dry completely, either by pulling air through the funnel for an extended period or by transferring them to a watch glass. Ensure the final product is a free-flowing powder.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the purification process.
Caption: Workflow for the recrystallization of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid.
Purity Assessment
After drying, the purity of the final product should be verified.
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[1][20]
Chromatographic Methods: For definitive purity and to assess enantiomeric excess, High-Performance Liquid Chromatography (HPLC) is the preferred method.[21] An achiral HPLC method can determine chemical purity, while a chiral HPLC method is essential for quantifying the ratio of enantiomers, which is critical for a chiral sulfoxide.[22][23]
References
Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
Unknown. (n.d.). 4. Crystallization.
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry.
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
Unknown. (n.d.). Recrystallization.
Benchchem. (n.d.). A Comparative Guide to HPLC-Based Purity Validation of p-Bromophenyl i-propyl sulfoxide.
Unknown. (n.d.). Experiment 2: Recrystallization.
Unknown. (n.d.). Recrystallization.
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
Unknown. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
Unknown. (n.d.). Recrystallization - Single Solvent.
UCT Science. (n.d.). SOP: CRYSTALLIZATION.
Longdom Publishing. (2024, March 22). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds.
Chemistry LibreTexts. (2023, January 29). Recrystallization.
ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?
Unknown. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from.
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
Unknown. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
Jasperse, J. (n.d.). Recrystallization. Chem 355.
The Journal of Organic Chemistry. (2021, November 20). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides.
Preventing decarboxylation of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
This technical guide addresses the stability and handling of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid , a specialized building block prone to decarboxylation and Pummerer-type rearrangements due to the synergisti...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability and handling of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid , a specialized building block prone to decarboxylation and Pummerer-type rearrangements due to the synergistic effects of the
-sulfinyl group and cyclobutane ring strain.
Subject: Prevention of Decarboxylation and Decomposition
Document ID: TS-BCBA-001
Status: Active
Core Stability Overview
Why does this compound decarboxylate?
Unlike simple aliphatic carboxylic acids, 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid contains a sulfinyl group (
) at the alpha position. This creates a structural motif analogous to -keto acids.[1] The sulfinyl group is electron-withdrawing and capable of stabilizing the negative charge (carbanion) that develops on the -carbon during decarboxylation.
Furthermore, the cyclobutane ring possesses significant ring strain (~26.5 kcal/mol). Thermal or acid-catalyzed activation can trigger a cascade where decarboxylation is coupled with ring expansion, potentially yielding cyclopentanone derivatives (a Pummerer-like rearrangement).
Critical Stability Thresholds:
Thermal Limit: Decarboxylation onset is often observed >50°C.[2]
pH Sensitivity: Highly unstable in strong acid (pH < 3) due to acid-catalyzed rearrangement.
Shelf-Life: Stable for months at -20°C; degrades within days at RT in solution.
Decomposition Mechanism (Visualized)
Understanding the enemy is the first step to containment. The diagram below illustrates the two primary decomposition pathways you must prevent: Thermal Decarboxylation and Acid-Catalyzed Rearrangement .
Figure 1: Mechanistic pathways leading to loss of the carboxylic acid functionality.[3] Note that acid catalysis can drive ring expansion driven by the release of cyclobutane strain.
Storage & Handling Protocols
Storage Specifications
Parameter
Requirement
Reasoning
Temperature
-20°C (Freezer)
Kinetic suppression of thermal decarboxylation.
Atmosphere
Argon or Nitrogen
Prevents moisture absorption (which accelerates acid catalysis) and oxidation of sulfoxide to sulfone.
Physical State
Solid Salt (Preferred)
The Sodium or Lithium carboxylate salt is significantly more stable than the free acid.
Container
Amber Glass
Protects from light; sulfoxides can be photosensitive.
Handling "Do's and Don'ts"
DO keep the compound on ice during weighing and setup.
DO NOT use acidic drying agents (e.g.,
is okay, but avoid acidic silica gel for purification).
DO NOT heat solutions above 40°C. If a reaction requires heat, reconsider the synthetic route or use a microwave reactor for seconds rather than hours.
DO use buffered aqueous solutions (pH 7-8) during workups if possible.
Troubleshooting Guide (FAQ Format)
Q1: I see gas evolution when I dissolve the compound in neutral solvent. Is it degrading?
Diagnosis: If the solvent is anhydrous and neutral, spontaneous gas evolution (
) at room temperature indicates the compound may contain trace acid impurities acting as autocatalysts.
Solution: Immediately cool to 0°C. Add a scavenger base (e.g.,
or 2,6-lutidine) to neutralize trace acid.
Q2: My amide coupling yield is low, and I isolated a "neutral" side product.
Diagnosis: You likely formed the decarboxylated sulfoxide. Standard coupling reagents (EDC, HATU) can sometimes activate the carboxylate enough to trigger decarboxylation if the reaction pH drops or temperature rises.
Solution: Switch to a Mixed Anhydride method at -15°C (Isobutyl chloroformate/NMM) or use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) which operates effectively in aqueous/alcoholic solvents at room temperature without activating the acid too aggressively.
Q3: Can I purify this acid on silica gel?
Diagnosis: Standard silica gel is slightly acidic (pH 5-6). This is often enough to degrade
-sulfinyl acids during a slow column run.
Solution: Passivate the silica gel with 1% Triethylamine (TEA) in the eluent, or use Florisil or Neutral Alumina . Alternatively, purify via acid-base extraction using mild buffers (Sodium phosphate pH 8 vs. Citrate pH 5) at cold temperatures.
Validated Experimental Protocol
Safe Amide Coupling of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
Objective: Couple with a primary amine (
Solvent selection for 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid extraction
Topic: 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist[1] Executive Summary: The Molecule's "Personality" Before selecting a solvent, you mus...
Before selecting a solvent, you must understand the physicochemical behavior of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid .[1] This molecule presents a unique "push-pull" challenge for extraction:
The Acidic Anchor: The carboxylic acid group (C1) provides a pH-switchable handle.[1] At pH > 8, it exists as a water-soluble carboxylate anion.[1] At pH < 3, it is a neutral, organic-soluble acid.
The Polar Core: The sulfinyl group (
) is a strong hydrogen bond acceptor and highly polar, which increases water solubility compared to pure hydrocarbons.
The Lipophilic Shield: The cyclobutane ring and phenyl group provide the necessary lipophilicity for organic extraction.
The Challenge: The sulfoxide group acts as a surfactant. When combined with the lipophilic phenyl ring, this molecule is prone to forming stable emulsions, particularly in the presence of residual salts or proteins.
Module 1: Solvent Selection Matrix
We do not recommend a "one-size-fits-all" solvent.[1] Use this matrix to select the solvent based on your specific constraints (Green Chemistry vs. Solubility).
Solvent
Class (ICH/Pfizer)
Solvency Power
Emulsion Risk
Recommendation
2-MeTHF (2-Methyltetrahydrofuran)
Recommended (Green)
High
Low
Primary Choice. Excellent replacement for DCM.[1] Hydrophobic enough to separate from water, polar enough to hold the sulfoxide.
Ethyl Acetate (EtOAc)
Preferred
Medium-High
Medium
Secondary Choice. Good general solvent, but the sulfoxide group may increase water miscibility, leading to yield loss if not salted out.
DCM (Dichloromethane)
Undesirable (Hazardous)
Very High
Low
Last Resort. Use only if solubility in 2-MeTHF fails.[1] High density helps phase separation, but environmental impact is severe.
MTBE (Methyl tert-butyl ether)
Usable
Low-Medium
Very Low
Wash Solvent. Use this to extract non-polar impurities from the basic aqueous layer.[1] It is likely too non-polar to efficiently extract the product.
Module 2: The Extraction Protocol (Standard Operating Procedure)
This protocol utilizes an Acid-Base Swing Extraction to maximize purity without chromatography.[1] This is a self-validating system: if the pH is incorrect, the physics of the extraction will fail.
Phase 1: Basification (Impurity Removal)
Goal: Solubilize the product in water and wash away non-acidic organic impurities (e.g., unreacted sulfides, sulfones).
Dissolution: Dissolve the crude reaction mixture in MTBE or Toluene (10 mL/g).
Extraction: Add 1M NaOH (aq) until the aqueous layer pH is > 10.
Technical Note: The carboxylic acid deprotonates (
Organic Layer: Contains non-acidic impurities.[1] Discard (or save for recovery).
Aqueous Layer: Contains your product (as the sodium salt). KEEP THIS.
Phase 2: Acidification & Isolation
Goal: Reprotonate the product and move it into the final organic solvent.
Solvent Addition: Add your chosen solvent (Recommendation: 2-MeTHF ) to the aqueous layer.[1]
Acidification: Slowly add 2M HCl (aq) while stirring until pH < 2.
Critical Check: Use a pH strip.[1] The mixture must be acidic to suppress the ionization of the carboxylic acid.
Salting Out (Crucial): Saturate the aqueous phase with NaCl (Brine).[1]
Why? The sulfoxide group loves water. High ionic strength forces the sulfoxide out of the water and into the organic phase ("Salting Out" effect).
Collection: Separate the organic layer.[1][2] Extract the aqueous layer 2x more to ensure full recovery.
Drying: Dry organic layer over
, filter, and concentrate.
Workflow Visualization
Caption: Logic flow for the Acid-Base Swing Extraction. Note the critical pH checkpoints.
Module 3: Troubleshooting Center (FAQs)
Q1: I have a persistent emulsion (rag layer) between phases. What do I do?
Diagnosis: The sulfoxide group is acting as a surfactant, likely stabilized by microscopic particulates or high viscosity.
Immediate Fixes:
The Brine Bomb: Add solid NaCl directly to the separatory funnel and swirl gently. This increases the density difference and ionic strength.
Filtration: Filter the entire emulsion through a pad of Celite (diatomaceous earth) . This physically breaks the bubbles and removes particulate stabilizers.
Time: If using EtOAc, wait 20 minutes. If using DCM, it should separate faster.
Prevention: Do not shake vigorously. Invert the funnel gently 20 times.
Q2: My yield is lower than expected (< 50%). Where is my product?
Diagnosis: The product is likely stuck in the aqueous phase due to the polarity of the sulfoxide.
Validation Steps:
Check pH: Is the aqueous layer pH < 2? If it is pH 4-5, the acid is partially ionized and soluble in water. Add more HCl.[1]
Check Solvency: Did you use Hexane or Ether? These are too non-polar. Switch to 2-MeTHF or EtOAc .
Salting Out: Did you skip the brine step? Re-extract the aqueous waste layer with 2-MeTHF after saturating it with salt.[1]
Q3: I see a byproduct in the NMR. Is it the Sulfone?
Resolution: The acid-base extraction cannot separate the sulfone from the sulfoxide if both retain the carboxylic acid. You must control the oxidation step (stoichiometry) or use column chromatography (Polarity: Sulfone < Sulfoxide < Acid).
Module 4: Stability & Safety
Thermal Instability Warning
Sulfoxides can undergo Pummerer-type rearrangements or thermal decomposition under acidic, high-heat conditions.[1]
Protocol: Do not heat the extraction mixture above 40°C.
Rotovap: Keep the water bath at < 35°C during concentration.
Decision Tree: Emulsion Management
Caption: Troubleshooting logic for breaking emulsions during sulfoxide extraction.
References
Pfizer Solvent Selection Guide: Alfonsi, K., et al. (2008).[3] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1][3] Green Chemistry, 10, 31-36.[3] Link
CHEM21 Solvent Guide: Prat, D., et al. (2016).[4] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[4] Link
Technical Support Center: Minimizing Byproducts in Sulfinyl Cyclobutane Carboxylation
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for sulfinyl cyclobutane carboxylation. This guide is designed to provide in-depth troubleshooting advice and answer...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfinyl cyclobutane carboxylation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic transformation. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reactions and minimize the formation of unwanted byproducts.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The carboxylation of sulfinyl cyclobutanes is a powerful method for introducing a carboxylic acid group onto a strained four-membered ring, a motif of growing importance in medicinal chemistry.[1][2][3][4] The reaction typically involves the generation of a carbanion adjacent to the sulfoxide, which then reacts with carbon dioxide as an electrophile. However, the strained nature of the cyclobutane ring and the reactivity of the intermediates can lead to several side reactions.
Diagram: Key Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired reaction pathway and highlights key steps where byproduct formation can occur.
Caption: Desired reaction pathway and potential byproduct formation points in sulfinyl cyclobutane carboxylation.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the carboxylation of sulfinyl cyclobutanes in a question-and-answer format.
Q1: My reaction is yielding a significant amount of ring-opened byproducts. What is the likely cause and how can I prevent it?
A1: The formation of ring-opened products is often a result of β-elimination from the α-sulfinyl carbanion intermediate. The strain of the cyclobutane ring makes this a particularly favorable side reaction.
Causality: The electron-withdrawing nature of the sulfoxide group acidifies the α-protons. Upon deprotonation with a strong base, the resulting carbanion can be stabilized by eliminating a leaving group from the β-position, leading to ring opening. This process is often exacerbated by higher temperatures.
Troubleshooting Steps:
Lower the Reaction Temperature: Perform the deprotonation and carboxylation at very low temperatures, typically between -78 °C and -40 °C. This minimizes the thermal energy available for the elimination pathway.
Choose the Right Base: While strong bases like n-butyllithium (n-BuLi) are necessary for deprotonation, consider using a less nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). LDA is less likely to participate in side reactions.
Rapid Quenching with CO₂: Introduce carbon dioxide to the reaction mixture immediately after the formation of the carbanion. A delay can provide more time for the undesired elimination to occur. Ensure a high concentration of CO₂ by bubbling the gas through the solution or by pouring the reaction mixture onto freshly crushed dry ice.
Solvent Choice: Use a non-polar, aprotic solvent like tetrahydrofuran (THF) or diethyl ether. These solvents can help to stabilize the organolithium intermediates.
Q2: I am observing the formation of what appears to be a dimer of my starting material or other high molecular weight species. What could be happening?
A2: The formation of dimers or other oligomeric byproducts suggests that the α-sulfinyl carbanion is acting as a nucleophile and reacting with unreacted starting material or other electrophiles present in the reaction mixture.
Causality: The α-sulfinyl carbanion is a potent nucleophile. If the concentration of the carbanion is high and the introduction of carbon dioxide is slow, the carbanion can attack the electrophilic carbon of another molecule of the sulfinyl cyclobutane starting material.
Troubleshooting Steps:
Inverse Addition: Instead of adding the base to the sulfinyl cyclobutane, try adding the sulfinyl cyclobutane solution dropwise to a solution of the base at low temperature. This "inverse addition" ensures that the concentration of the carbanion remains low at all times, minimizing the chance of self-condensation.
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents. This helps to maintain homogeneity and prevent localized high concentrations of the carbanion.
Purity of Reagents: Ensure that all reagents and solvents are pure and anhydrous. The presence of adventitious electrophiles can lead to unwanted side reactions.
Q3: My desired carboxylated product seems to be unstable and I am isolating the decarboxylated starting material. How can I improve the stability and isolation of my product?
A3: Decarboxylation of the product can occur, particularly during the workup or purification steps.[5] The presence of the sulfinyl group can influence the stability of the carboxylic acid.
Causality: The β-keto acid-like nature of the product can make it susceptible to decarboxylation, especially under acidic or heated conditions.
Troubleshooting Steps:
Careful Workup: During the acidic workup to protonate the carboxylate, use a mild acid (e.g., saturated aqueous NH₄Cl) and maintain a low temperature. Avoid using strong mineral acids if possible.
Avoid High Temperatures: Concentrate the reaction mixture under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath).
Purification Method: If possible, consider purification techniques that avoid high temperatures, such as crystallization or chromatography on silica gel with a cooled column. If column chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent acid-catalyzed decomposition.
Derivative Formation: In some cases, it may be beneficial to convert the carboxylic acid to a more stable derivative, such as a methyl or ethyl ester, immediately after the workup and before purification.
Q4: I am observing elimination products (cyclobutenes) in my reaction mixture. What conditions favor this side reaction?
A4: The formation of cyclobutene byproducts is indicative of an elimination reaction, which can be promoted by the base used for deprotonation, especially at elevated temperatures.[6]
Causality: Strong bases can not only deprotonate the α-carbon but also promote the elimination of the sulfinyl group and a β-hydrogen to form a double bond.
Troubleshooting Steps:
Temperature Control: As with ring-opening, strictly maintain low reaction temperatures throughout the addition of the base and the carboxylation.
Choice of Base: Use a non-nucleophilic, sterically hindered base like LDA. Bases like potassium tert-butoxide are known to promote elimination and should generally be avoided in this context.
Reaction Time: Keep the reaction time as short as possible. Prolonged exposure of the substrate to the strong base can increase the likelihood of elimination.
Section 3: Optimized Experimental Protocol
The following is a generalized, robust protocol for the carboxylation of a sulfinyl cyclobutane designed to minimize byproduct formation.
Materials and Reagents:
Sulfinyl cyclobutane substrate
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Preparation:
Thoroughly dry all glassware in an oven and allow to cool under a stream of dry nitrogen or argon.
Assemble the reaction apparatus under an inert atmosphere.
Prepare a solution of the sulfinyl cyclobutane substrate in anhydrous THF (e.g., 0.1 M).
Deprotonation:
Cool the reaction flask containing the sulfinyl cyclobutane solution to -78 °C using a dry ice/acetone bath.
Slowly add the n-BuLi or LDA solution (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.
Carboxylation:
In a separate, dry flask, crush a sufficient amount of dry ice into a fine powder.
Using a cannula, rapidly transfer the cold carbanion solution onto the crushed dry ice with vigorous stirring. Alternatively, bubble dry CO₂ gas through the reaction mixture at a high flow rate.
Allow the reaction mixture to slowly warm to room temperature.
Workup and Isolation:
Once the mixture has reached room temperature and the excess CO₂ has sublimed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the organic phase under reduced pressure at a low temperature.
Purification:
Purify the crude product by flash column chromatography on silica gel or by crystallization.
Section 4: Data Summary Table
The following table summarizes the key reaction parameters and their expected impact on byproduct formation.
Parameter
Recommended Condition
Rationale for Minimizing Byproducts
Potential Byproducts if Not Optimized
Temperature
-78 °C to -40 °C
Reduces the rate of side reactions like β-elimination and ring-opening.
Inverse addition can minimize carbanion self-condensation.
Dimerization, Oligomerization
CO₂ Quench
Rapid addition to excess CO₂
Traps the carbanion quickly before it can undergo side reactions.
Ring-opened products, Dimerization
Workup
Mildly acidic (e.g., sat. NH₄Cl)
Prevents acid-catalyzed decarboxylation of the product.
Decarboxylated starting material
Solvent
Anhydrous THF or Diethyl Ether
Aprotic, non-polar solvents stabilize the organometallic intermediates.
Lower yields, increased side reactions
References
Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (2023). Vertex AI Search.
Transition metal‐catalyzed carboxylation reactions with carbon dioxide. Vertex AI Search.
C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC. Vertex AI Search.
Carboxylation reactions for integrating CO2 capture with the production of renewable monomers. Vertex AI Search.
Synthesis of β-sulfinyl cyclobutane carboxylic amides via a formal α to β sulphoxide migration process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00758J. (2019). Vertex AI Search.
Carboxylic acids from organometallics. Vertex AI Search.
Enantioselective Cyclobutenylation of Olefins Using N-Sulfonyl-1,2,3-Triazoles as Vicinal Dicarbene Equivalents | Organic Letters - ACS Publications. (2021). Vertex AI Search.
Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis - American Chemical Society. (2025). Vertex AI Search.
Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis | Request PDF - ResearchGate. (2025). Vertex AI Search.
Synthesis of β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis through a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. (2023). ResearchGate. Retrieved from [Link]
By Transformation of Other Cyclobutanes. Vertex AI Search.
Bioactivity comparison of cyclobutane vs cyclopentane carboxylic acids
Executive Summary In medicinal chemistry, the restriction of conformational freedom is a pivotal strategy to enhance ligand selectivity and metabolic stability. Cyclobutane and cyclopentane rings serve as critical scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the restriction of conformational freedom is a pivotal strategy to enhance ligand selectivity and metabolic stability. Cyclobutane and cyclopentane rings serve as critical scaffolds for constraining flexible alkyl chains—most notably in amino acids (e.g., GABA, Glutamate analogues).
This guide objectively compares Cyclobutane Carboxylic Acids (CBCA) and Cyclopentane Carboxylic Acids (CPCA) . While cyclopentane offers a stable, "envelope" geometry often mimicking proline or ribose, cyclobutane introduces significant ring strain (~26.3 kcal/mol) and a unique "puckered" conformation that can access distinct, often highly selective, pharmacophoric spaces.
Key Takeaway: Choose Cyclobutane when targeting specific sub-pockets requiring a rigid, "butterfly" angle (e.g., mGluR5 selectivity) or to block metabolic oxidation. Choose Cyclopentane for broader mimetic overlap with natural metabolites and when slightly greater flexibility (pseudorotation) is tolerated or required for induced-fit binding.
Structural & Physicochemical Analysis[1]
The bioactivity differences between these two scaffolds stem directly from their distinct ground-state geometries and energy profiles.
Conformational Landscape
Cyclobutane: Adopts a non-planar "puckered" or "butterfly" conformation to relieve torsional strain. The dihedral angle is ~25–30°, creating a rigid vector for substituents.
Cyclopentane: Adopts an "envelope" or "half-chair" conformation. It undergoes rapid pseudorotation , where the out-of-plane carbon shifts around the ring, effectively "smearing" the substituent vectors over a wider spatial range unless locked by bulky groups.
Physicochemical Comparison Table
Feature
Cyclobutane (CBCA)
Cyclopentane (CPCA)
Impact on Drug Design
Ring Strain
~26.3 kcal/mol
~6.2 kcal/mol
CBCA is more reactive/rigid; CPCA is more stable/flexible.
Bond Angles
~88° (compressed)
~108° (near tetrahedral)
CBCA substituents project at sharper angles.
Lipophilicity (LogP)
Lower (approx. -0.3 to -0.5 vs CP)
Higher (+1 CH₂ unit)
CBCA is slightly more polar; affects BBB permeability.
Metabolic Stability
High (Steric bulk + strain)
Moderate to High
CBCA often blocks -oxidation more effectively.
Conformational Freedom
Locked (Rigid Pucker)
Flexible (Pseudorotation)
CBCA = Specificity; CPCA = Induced Fit.
Visualizing the Conformational Space
The following diagram illustrates the static "lock" of cyclobutane versus the dynamic "envelope" of cyclopentane.
Figure 1: Conformational dynamics of cyclobutane vs. cyclopentane scaffolds.
Bioactivity Case Studies
This section analyzes experimental data where the switch from 5-membered to 4-membered rings drastically altered pharmacological outcomes.
Case Study A: Glutamate Receptor Selectivity (mGluR vs. NMDA)
One of the most striking examples of bioactivity divergence is seen in glutamate analogues.
Cyclobutane (mGluR Selectivity):
Analogues of Quisqualic acid containing a cyclobutane ring (e.g., cis-1-amino-3-(oxadiazolyl)cyclobutane-1-carboxylic acid) demonstrated high selectivity for mGluR5a (Group I metabotropic glutamate receptors).[1]
Crucially: These cyclobutane analogues showed no activity at mGluR1a, mGluR2, or mGluR4a, nor did they activate ionotropic NMDA receptors. The rigid cyclobutane angle prevents the "clam-shell" closure required for NMDA activation but fits the allosteric or orthosteric requirements of mGluR5a [1].
Cyclopentane (NMDA Potency):
Conformationally restricted glutamate analogues based on cyclopentane, such as L-CCG-IV ((2S,3R,4S)-2-(carboxycyclopropyl)glycine), are often potent NMDA agonists .
Data: L-CCG-IV is ~17x more potent than L-glutamate at NMDA receptors.[4]
Mechanism: The cyclopentane ring allows the distal carboxylate to adopt an extended conformation that perfectly overlaps with the NMDA pharmacophore, leading to excitotoxicity [2].
Verdict: Use Cyclobutane to dial out NMDA toxicity and achieve mGluR subtype selectivity.
Case Study B: GABA Analogues & Antinociception
Cyclobutane (ACBC):
1-amino-1-cyclobutanecarboxylic acid (ACBC) acts as a non-opioid analgesic.
Mechanism: It functions as a partial agonist/antagonist at glycine binding sites or via modulation of GABA transport, showing distinct antinociceptive (pain-blocking) profiles in formalin foot assays compared to flexible GABA [3].
Cyclopentane (ACPC):
1-amino-1-cyclopentanecarboxylic acid (ACPC) is a well-known carrier system substrate.
Bioactivity: It acts as a partial agonist at the glycine site of the NMDA receptor (strychnine-insensitive) and is widely used to study the "glycine B" site. It has a different transport profile across the Blood-Brain Barrier (BBB), often utilizing the L-system (LAT1) effectively [4].
Experimental Protocols
Synthesis: Bucherer-Strecker Protocol
This is the industry-standard method for synthesizing the 1-amino-1-carboxylic acid derivatives of both rings.
Objective: Synthesize 1-aminocyclobutanecarboxylic acid (ACBC) or 1-aminocyclopentanecarboxylic acid (ACPC).
Dissolve Ammonium Carbonate (4 equiv.) and KCN (2 equiv.) in 50% EtOH/Water.
Add Ketone (1 equiv.) dropwise at room temperature.
Heat to 55–60°C for 4–12 hours.
Observation: A white precipitate (spirohydantoin) typically forms.
Cool to 0°C, filter, and wash with cold water.
Alkaline Hydrolysis:
Suspend the spirohydantoin in 2M
(or 4M NaOH).
Reflux at 100°C for 24–48 hours (Cyclobutane derivatives may require shorter times due to ring strain, but are surprisingly stable).
Critical Step: Monitor ammonia evolution. Reaction is complete when ammonia smell ceases.
Isolation:
Precipitate Barium as
by bubbling gas or adding dilute (exact stoichiometry required).
Filter hot.
Concentrate filtrate to crystallize the amino acid.
Purification: Recrystallize from Ethanol/Water.
Screening: Calcium Mobilization Assay (mGluR)
To verify the selectivity of a cyclobutane analogue for G-protein coupled receptors (like mGluR5).
Cell Line: CHO or HEK293 cells stably expressing mGluR5a and
(promiscuous G-protein to couple to Calcium).
Dye Loading: Incubate cells with Fluo-4 AM (
) in assay buffer (HBSS + 20 mM HEPES) for 60 min at 37°C.
Compound Addition:
Prepare 10mM stock of Cyclobutane analogue in DMSO.
Dilute to test concentrations (
) in assay buffer.
Inject compound into cell plate using a FLIPR (Fluorometric Imaging Plate Reader).
Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
Data Analysis: Calculate
. Plot dose-response curve to determine .
Decision Guide: When to Choose Which?
Use the following logic flow to select the appropriate scaffold for your lead optimization.
Figure 2: Decision tree for scaffold selection in lead optimization.
References
Cyclobutane Quisqualic Acid Analogues as Selective mGluR5a Ligands.
Journal of Medicinal Chemistry. (1999).[2] Describes the synthesis and specific binding profile of cyclobutane-constrained glutamate analogues.
Conformationally Constrained Acidic Amino Acids as Probes of Glutamate Receptors.
Chemical Reviews. Provides a broad overview of L-CCG-IV (cyclopentane) and its potent NMDA activity compared to other ring sizes.
1-Amino-1-cyclobutane carboxylic acid (ACBC) reduces nocifensive behaviors.
ResearchGate/Pain Research. Details the antinociceptive properties of ACBC distinct from cyclopentane analogues.
Transport of aminocyclopentanecarboxylate (ACPC) across the blood-brain barrier.
Journal of Neurochemistry. Establishes the carrier-mediated transport mechanism for cyclopentane amino acids.
Synthesis of 1-aminocyclopropane-1-carboxylic acid and analogues.
Google Patents/Scientific Literature. General reference for the Bucherer-Strecker protocols applied to small rings.
A Comparative Guide to Elemental Analysis Standards for Sulfinyl Cyclobutane Acids in Pharmaceutical Development
In the landscape of pharmaceutical development, the precise characterization of novel drug candidates is paramount to ensuring safety, efficacy, and regulatory compliance. For emerging therapeutic agents like sulfinyl cy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the precise characterization of novel drug candidates is paramount to ensuring safety, efficacy, and regulatory compliance. For emerging therapeutic agents like sulfinyl cyclobutane acids, a thorough understanding of their elemental composition is a critical, non-negotiable aspect of the development lifecycle. This guide provides an in-depth comparison of established analytical methodologies for the elemental analysis of these unique sulfur-containing organic molecules. We will delve into the technical nuances of each approach, supported by experimental insights and authoritative standards, to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
The Criticality of Elemental Analysis for Sulfinyl Cyclobutane Acids
Sulfinyl cyclobutane acids represent a class of molecules with significant therapeutic potential. The presence and concentration of specific elements within these active pharmaceutical ingredients (APIs) can profoundly impact their stability, bioavailability, and toxicological profile. Elemental analysis serves several key purposes:
Purity and Stoichiometry Confirmation: Verifying the empirical formula and ensuring the absence of significant elemental impurities is a fundamental step in API characterization.[1]
Catalyst Residue Monitoring: Many synthetic routes for complex organic molecules employ metal catalysts. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have stringent limits for these elemental impurities.[2][3][4]
Quality Control and Batch-to-Batch Consistency: Robust elemental analysis methods are essential for routine quality control, guaranteeing the consistency and safety of each manufactured batch.[5][6]
Stability Assessment: Degradation of the API can lead to changes in its elemental composition. Monitoring these changes is crucial for determining shelf-life and appropriate storage conditions.
This guide will compare three principal analytical techniques for the elemental analysis of sulfinyl cyclobutane acids: Combustion Analysis (for Carbon, Hydrogen, Nitrogen, and Sulfur), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique hinges on several factors, including the specific elements of interest, required detection limits, sample matrix complexity, and throughput needs. The following table provides a high-level comparison of the three primary methods discussed in this guide.
Feature
Combustion Analysis (CHNS)
ICP-OES
ICP-MS
Primary Analytes
C, H, N, S
Wide range of metals and some non-metals (including S)
Broad elemental coverage, including most metals and metalloids at trace levels
Principle
High-temperature combustion and detection of evolved gases
Emission of photons from excited atoms/ions in a plasma
Mass-to-charge ratio separation of ions in a mass spectrometer
Typical Detection Limits
Percent (%) to parts per million (ppm)
Parts per million (ppm) to parts per billion (ppb)
Parts per billion (ppb) to parts per trillion (ppt)
Sample Throughput
Moderate to High
High
High
Matrix Tolerance
Good for organic matrices
Good, but can be affected by high dissolved solids
Sensitive to matrix effects, often requires more dilute samples
Instrumentation Cost
Moderate
Moderate to High
High
Regulatory Acceptance
Well-established for purity assessment
Recommended by USP <233> and EP 2.4.20
Recommended by USP <233> and EP 2.4.20 for elemental impurities
In-Depth Methodology Breakdown
Combustion Analysis: The Gold Standard for CHNS Content
Combustion analysis is a robust and reliable technique for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[7][8] This method is fundamental for confirming the empirical formula of a newly synthesized sulfinyl cyclobutane acid.
Principle of Operation: A small, precisely weighed amount of the sample is combusted at high temperatures (typically up to 1550 °C) in a stream of pure oxygen.[9] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). These combustion products are then separated and quantified by a thermal conductivity detector (TCD) or specific infrared cells.[7][9]
Experimental Workflow: CHNS Analysis of a Sulfinyl Cyclobutane Acid
Caption: Workflow for CHNS analysis by combustion.
Protocol for CHNS Analysis
Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).
Sample Preparation:
Ensure the sulfinyl cyclobutane acid sample is homogenous and dry.[10] For hygroscopic materials, handling in a glove box is recommended.[11]
Accurately weigh 1-3 mg of the sample into a tin capsule.
Introduce the encapsulated sample into the combustion furnace.
The instrument automatically performs the combustion, reduction, separation, and detection steps.
Data Analysis:
The instrument software integrates the detector signals for CO₂, H₂O, N₂, and SO₂.
The weight percentages of C, H, N, and S are calculated by comparing the sample response to the calibration standard.
Trustworthiness and Self-Validation: The use of certified reference materials (CRMs) is crucial for ensuring the accuracy and traceability of the results.[12][13] Regular analysis of a CRM, such as S-benzyl thiouronium chloride for sulfur, validates the instrument's performance.
ICP-OES is a powerful technique for the quantification of a wide range of elements, including sulfur and potential metallic impurities.[6][14] It is particularly useful for analyzing samples at the parts-per-million (ppm) level. The United States Pharmacopeia (USP) chapter <233> recognizes ICP-OES as a suitable technique for elemental impurity testing.[3][15]
Principle of Operation: The sample, typically in a liquid form, is introduced into a high-temperature argon plasma (6,000-8,000 °C).[16] The intense heat desolvates, atomizes, and excites the atoms and ions of the elements present. As these excited species relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.[6]
Experimental Workflow: ICP-OES Analysis for Sulfur and Metallic Impurities
Caption: Workflow for ICP-OES analysis.
Protocol for ICP-OES Analysis
Sample Preparation (Microwave Digestion):
Accurately weigh approximately 0.1-0.5 g of the sulfinyl cyclobutane acid into a clean microwave digestion vessel.[17]
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl). The use of trace-metal grade acids is essential to avoid contamination.[18]
Seal the vessel and perform the microwave digestion program. This process breaks down the organic matrix, leaving the elements of interest in an aqueous solution.[17]
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to the final volume with ultrapure water.
Instrument Calibration: Prepare a series of calibration standards from certified stock solutions for sulfur and the target metallic impurities. The standards should be matrix-matched with the digested samples to the extent possible.[19]
Analysis:
Introduce the blank, calibration standards, and sample solutions into the ICP-OES.
The instrument measures the emission intensity at the characteristic wavelengths for each element. For sulfur, common wavelengths include 180.73, 182.04, and 182.63 nm.[20]
Data Analysis:
A calibration curve is generated by plotting the emission intensity versus the concentration of the standards.
The concentration of each element in the sample is determined from this curve.
Causality and Trustworthiness: Microwave digestion in a closed vessel is the preferred sample preparation method as it minimizes the loss of volatile elements and reduces the risk of contamination.[20] The accuracy of the method should be verified by analyzing a spiked sample, with recovery values typically expected to be within 80-120%.
For the determination of trace and ultra-trace elemental impurities, ICP-MS is the undisputed gold standard.[21][22] Its exceptional sensitivity allows for quantification at the parts-per-billion (ppb) to parts-per-trillion (ppt) levels, which is often necessary to meet the stringent limits set by regulatory agencies like the USP for toxic elements such as arsenic, cadmium, lead, and mercury.[4][5][23]
Principle of Operation: Similar to ICP-OES, the sample is introduced into an argon plasma. However, in ICP-MS, the high temperature of the plasma is used to generate singly charged positive ions from the elemental constituents of the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the number of ions for each mass, which is proportional to the concentration of that element in the original sample.[24]
Protocol for ICP-MS Analysis: The sample preparation for ICP-MS is very similar to that for ICP-OES, involving microwave digestion to decompose the organic matrix. However, due to the higher sensitivity of ICP-MS, greater care must be taken to avoid contamination during sample preparation.[16] The final sample solutions are typically more dilute than those for ICP-OES analysis.[5]
Key Advantages and Considerations:
Unmatched Sensitivity: ICP-MS can detect elemental impurities at much lower concentrations than ICP-OES, making it essential for compliance with USP <232> and ICH Q3D guidelines.[5][21]
Isotopic Analysis: ICP-MS can differentiate between isotopes of an element, which can be useful in specialized research applications.[21]
Interferences: A primary challenge in ICP-MS is the potential for isobaric and polyatomic interferences, where different species have the same mass-to-charge ratio. Modern ICP-MS instruments often incorporate collision/reaction cells to mitigate these interferences.[20] For sulfur, polyatomic interferences from oxygen (e.g., ¹⁶O₂⁺) can be problematic for the major isotope ³²S⁺.[20]
Logical Relationship: Method Selection for Elemental Analysis
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The comprehensive elemental analysis of sulfinyl cyclobutane acids requires a multi-faceted approach. No single technique can provide all the necessary information.
For the fundamental confirmation of the compound's identity and purity in terms of its major organic constituents, Combustion Analysis is indispensable. Its accuracy and precision in determining the weight percentages of carbon, hydrogen, nitrogen, and sulfur are unmatched for this purpose.
When the focus shifts to quantifying elemental impurities, the choice between ICP-OES and ICP-MS depends on the required detection limits. ICP-OES is a robust and cost-effective workhorse for analyzing impurities at the ppm level, including the sulfur content as an orthogonal verification to combustion analysis.
For ensuring compliance with the stringent regulatory limits for toxic heavy metals and other trace elemental impurities as outlined in USP <232>/<233> and ICH Q3D, ICP-MS is the required methodology.[4][5] Its superior sensitivity is essential for the safety assessment of the final drug product.
By strategically employing these complementary techniques, researchers and drug developers can build a comprehensive and robust elemental profile for sulfinyl cyclobutane acids, ensuring product quality, safety, and regulatory compliance throughout the development pipeline.
References
<232> ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). (n.d.).
D5453 Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence. (2025, July 29). ASTM International.
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent Technologies.
ASTM D5453 Sulfur Test Procedure. (n.d.). Ayalytical Instruments.
Sulfur Analysis for Fuels. (n.d.). Malvern Panalytical.
Determination of Total Sulfur by UVF According to ASTM D5453. (2019, November 5). AZoM.
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace.
Determination of Total Sulfur in Gasoline by UVF according to ASTM D5453 / TIER 3. (n.d.). ROFA Praha.
ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017, May 9). Agilent Technologies.
Carbon Sulfur Combustion Analyser for Organic and Inorganic Samples. (n.d.).
New Elemental Analysis Techniques for the Analytical Chemistry Laboratory. (2012, March 6). Lab Manager.
Elemental Analysis. (2024, June 21). University of Padua.
Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis (EN). (n.d.). Analytik Jena.
Sulphur and Halide Determination by Combustion Ion Chromatography. (2022, April 15). LCGC International.
Ph. Eur. 2.4.20. Determination of elemental impurities. (2019, October 16). ECA Academy.
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
2.4.20. Determination of Elemental Impurities. (2020, April 2). Scribd.
Ph. Eur. launches public consultation on general chapter 2.4.20. Determination of elemental impurities. (2019, November 14). European Directorate for the Quality of Medicines & HealthCare.
Elemental Impurities in Pharmaceutical Products – Analysis Using an Energy- Dispersive X-ray Fluorescence Spectrometer. (2020, April 2). SPECTRO Analytical Instruments.
Guideline on risk management requirements for elemental impurities in veterinary medicinal products. (2024, September 12). European Medicines Agency.
Preparing Sample Submissions. (n.d.). OHSU.
Determination of sulfur in organic compounds using a barium-selective electrode. (2025, August 5).
Carbon, Hydrogen and Sulfur Analysis of Organic Samples. (n.d.). Eltra.
Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. (2020, December 20). Spectroscopy Online.
Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories. (n.d.). Thermo Fisher Scientific.
Benefits of running organic matrices using the Agilent 5100 ICP-OES—fast, robust, high performance analysis. (2015, February 20). Agilent Technologies.
Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. (2025, August 6). ResearchGate.
Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. (2022, January 1). Spectroscopy Online.
Certified Reference Materials (CRMs) and Standards for Petroleum Analysis. (n.d.).
Trace Element Analysis of Sulfuric Acid Using the Shimadzu ICPE-9820. (n.d.). Shimadzu.
Operational Safety & Handling Protocol: 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
Hazard Identification & Risk Profiling Critical Note on Data Availability: As of late 2025, specific GHS safety data for 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is limited in public chemical registries.[1][2] Co...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification & Risk Profiling
Critical Note on Data Availability:
As of late 2025, specific GHS safety data for 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is limited in public chemical registries.[1][2] Consequently, this protocol utilizes Read-Across Toxicology , deriving safety standards from its constituent functional groups: the corrosive cyclobutanecarboxylic acid core and the benzenesulfinyl moiety.[2]
The "Worst-Case" Safety Assumption
You must treat this compound as a Category 1B Corrosive (H314) and a Skin Permeator .[1][2]
Corrosivity (The Acid): The parent compound, cyclobutanecarboxylic acid, is a known corrosive that causes severe skin burns and eye damage [1].[2] The addition of the sulfinyl group does not neutralize this acidity; it may actually enhance lipophilicity.[2]
Permeation (The Sulfoxide): Sulfinyl groups (sulfoxides) share structural properties with DMSO.[2] They can act as penetration enhancers, potentially carrying the corrosive acid moiety through the stratum corneum (outer skin layer) faster than a standard organic acid [2].[2]
Ring Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol).[2] While kinetically stable, thermal shock or strong nucleophilic attack can trigger ring-opening, potentially releasing energetic byproducts.[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational scale.[2]
Table 1: PPE Specifications by Operation Scale[1][2]
PPE Component
Analytical Scale (<10 mg)
Preparative/Bulk Scale (>100 mg)
Technical Rationale
Respiratory
Fume Hood (Face Velocity >100 fpm)
Fume Hood + N95/P100 Respirator
Prevents inhalation of corrosive dust which creates immediate mucous membrane lesions.[1][2]
Hand Protection
Double Nitrile (4 mil inner / 5 mil outer)
Laminate (Silver Shield) liner under Nitrile
Sulfoxides degrade nitrile over time; laminate provides broad chemical permeation resistance.[2]
Eye Protection
Chemical Splash Goggles
Goggles + Face Shield (8-inch)
Safety glasses do not seal against airborne corrosive dust or splashback.[1][2]
Body Protection
Lab Coat (Cotton/Poly blend)
Chemical-Resistant Apron (Tychem® or PVC)
Cotton absorbs acids, keeping them against the skin.[1][2] Impervious aprons prevent saturation.[2]
Operational Workflows & Engineering Controls
Workflow A: Solid Handling & Weighing
Objective: Prevent aerosolization of corrosive dust.[2]
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.[2] Dry organic acid powders are prone to static charge, causing "fly-away" dust that settles on wrists and cuffs.[2]
The "Zone of Safety": Perform all weighing inside a certified chemical fume hood. If the balance is sensitive to draft, use a powder containment enclosure rather than turning off the hood fans.[2]
Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) wipe to neutralize invisible acidic residues.[2]
Workflow B: Solubilization (Solution Prep)
Objective: Manage heat of solution and splash risk.[2][3]
Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO), add the solid slowly to the solvent.[2]
Exotherm Check: Carboxylic acids can generate heat upon solvation or deprotonation (if using a base).[2]
Vessel Security: Clamp the receiving flask. Never hold a flask by hand while adding a corrosive solid; a sudden exotherm or sneeze could lead to a drop and splash incident.[2]
Decision Logic & Safety Architecture
The following diagram illustrates the decision-making process for selecting the correct safety protocols based on the physical state and quantity of the material.
Figure 1: Decision tree for PPE selection based on physical state and quantity thresholds. Note the escalation to Laminate gloves and Face Shields for bulk solid handling.
Cover: Gently cover the spill with a neutralizing absorbent (sodium carbonate/sand mix).[2]
Wet Wipe: Use a paper towel dampened with dilute sodium bicarbonate to wipe up the powder.[2] This prevents aerosolization and begins neutralization.[2]
Skin Contact (The "15-Minute Rule")
If the compound contacts skin:
Immediate Flush: Rinse with lukewarm water for a minimum of 15 minutes.[2]
Soap Wash: After the initial flush, wash gently with soft soap (to remove the lipophilic sulfinyl component).[2]
Do NOT use ethanol: Organic solvents may drive the compound deeper into the skin layers.[2]
Disposal Protocol
Waste Stream: Segregate as Corrosive Organic Solid/Liquid .[2]
Neutralization (Optional): If required by local EH&S, small amounts can be neutralized with 5% aqueous Sodium Bicarbonate before disposal into the aqueous waste stream (verify pH is 6-9).[1][2]
Fisher Scientific. (2025).[2][4] Safety Data Sheet: Cyclobutanecarboxylic acid. Retrieved from [1][2]
Establishes the baseline corrosivity (H314) of the cyclobutane-carboxylic acid pharmacophore.
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Retrieved from [1][2]
Confirms the severe eye damage (H318) and skin corrosion risks associated with solid cyclobutane acids.[1][2]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 9504087, 1-(4-chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid. Retrieved from [1][2][5]
Provides structural data on the closest sulfonyl/carboxyl analogs to validate physical st